CC260
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H29Cl2N5O2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-(3,5-dichloro-4-hydroxyanilino)-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C24H29Cl2N5O2/c1-30-20-13-27-24(28-15-11-17(25)21(32)18(26)12-15)29-22(20)31(16-8-4-5-9-16)19(23(30)33)10-14-6-2-3-7-14/h11-14,16,19,32H,2-10H2,1H3,(H,27,28,29)/t19-/m1/s1 |
InChI Key |
AEZJZTFWCDAUDF-LJQANCHMSA-N |
Isomeric SMILES |
CN1C2=CN=C(N=C2N([C@@H](C1=O)CC3CCCC3)C4CCCC4)NC5=CC(=C(C(=C5)Cl)O)Cl |
Canonical SMILES |
CN1C2=CN=C(N=C2N(C(C1=O)CC3CCCC3)C4CCCC4)NC5=CC(=C(C(=C5)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties and Biological Activity of CC260
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective PI5P4Kα and PI5P4Kβ inhibitor, CC260. The document details its solubility in key laboratory solvents, outlines relevant experimental protocols, and visualizes its engagement with critical cellular signaling pathways.
Core Data Presentation: this compound Solubility
The solubility of a compound is a critical parameter for its use in in vitro and in vivo experimental settings. The following table summarizes the known solubility of this compound in dimethyl sulfoxide (B87167) (DMSO), water, and ethanol (B145695).
| Solvent | Quantitative Solubility | Qualitative Assessment |
| DMSO | 160 mg/mL | High Solubility |
| Water | Data not available | Predicted to be low to insoluble |
| Ethanol | Data not available | Predicted to be sparingly soluble |
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
This protocol outlines a general method for assessing the kinetic solubility of a small molecule inhibitor like this compound in an aqueous buffer, which is a common practice in early drug discovery.
Materials:
-
This compound compound
-
100% Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance/turbidity
Procedure:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared by dissolving the compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution: A series of dilutions of the 10 mM stock solution are prepared in DMSO to create a range of concentrations.
-
Dilution in Aqueous Buffer: A small volume (e.g., 2 µL) of each DMSO concentration is added to a larger volume (e.g., 98 µL) of PBS (pH 7.4) in the wells of a 96-well plate. This results in a range of final this compound concentrations in a solution with a low percentage of DMSO.
-
Incubation: The microplate is incubated at room temperature for a period of 1 to 2 hours with gentle agitation to allow for equilibration.
-
Precipitation Assessment (Visual): Each well is visually inspected for any signs of precipitation.
-
Precipitation Assessment (Instrumental): To quantify any precipitation, the turbidity of each well is measured using a microplate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determination of Kinetic Solubility: The highest concentration of this compound that does not show visible precipitation or a significant increase in turbidity is determined to be the approximate kinetic solubility in the aqueous buffer.
Protocol 2: In Vitro Kinase Assay for PI5P4Kα Inhibition
This protocol describes a general workflow to determine the in vitro potency of an inhibitor such as this compound against its target kinase, PI5P4Kα.
Materials:
-
Purified recombinant PI5P4Kα enzyme
-
PI5P substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
Microplate luminometer
Procedure:
-
Reagent Preparation: All reagents are prepared and diluted to their final concentrations in the assay buffer.
-
Inhibitor Dispensing: Serial dilutions of this compound in DMSO are dispensed into the wells of a microplate. A DMSO-only control is also included.
-
Enzyme Addition: The purified PI5P4Kα enzyme is added to each well containing the inhibitor and incubated for a short period (e.g., 20 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the PI5P substrate and ATP.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Signal Generation: The kinase reaction is stopped, and a detection reagent is added to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a microplate luminometer. The data is then analyzed to determine the IC50 value of this compound, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound Action
This compound, as a selective inhibitor of PI5P4Kα and PI5P4Kβ, modulates several key cellular signaling pathways. Inhibition of PI5P4K disrupts cellular energy homeostasis, leading to the activation of AMPK and subsequent inhibition of mTORC1 signaling. Furthermore, PI5P4K has been shown to intersect with the Hippo signaling pathway, a critical regulator of cell growth and organ size.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical experimental workflow for characterizing the activity of a kinase inhibitor like this compound, from initial solubility testing to in vitro and cell-based assays.
CC260: A Technical Guide for Researchers
This technical guide provides an in-depth overview of CC260, a selective dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase α (PI5P4Kα) and phosphatidylinositol 5-phosphate 4-kinase β (PI5P4Kβ). This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, biological activity, and relevant experimental methodologies.
Core Compound Data
This compound is a potent small molecule inhibitor that has garnered interest for its role in cellular energy metabolism and its potential therapeutic applications in oncology and metabolic diseases.
| Property | Value | Reference |
| CAS Number | 2411088-26-9 | [1][2] |
| Molecular Formula | C₂₄H₂₉Cl₂N₅O₂ | [1][2] |
| Molecular Weight | 490.43 g/mol | [2][3] |
| Ki for PI5P4Kα | 40 nM | [1][2][3] |
| Ki for PI5P4Kβ | 30 nM | [1][2][3] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the α and β isoforms of PI5P4K, enzymes that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Inhibition of PI5P4Kα/β disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). A notable consequence of mTORC1 inhibition is the relief of feedback inhibition on insulin (B600854) receptor substrate (IRS), which can enhance insulin sensitivity and Akt signaling.
Experimental Protocols
The following are summaries of key experimental protocols adapted from the methodologies described in "Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells" (PNAS, 2021). For detailed, step-by-step instructions, readers are directed to the supplementary materials of the original publication.
In Vitro Kinase Assay
This protocol is designed to measure the inhibitory activity of this compound on PI5P4Kα and PI5P4Kβ.
-
Reagent Preparation : Prepare assay buffer, recombinant PI5P4Kα or PI5P4Kβ, lipid substrate (PI5P), and ATP. A dilution series of this compound is also prepared.
-
Reaction Setup : In a 96-well plate, combine the kinase, this compound (or vehicle control), and lipid substrate.
-
Initiation and Incubation : Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Terminate the reaction and quantify the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : Calculate the percentage of kinase activity relative to the vehicle control and determine the Ki value by fitting the data to an appropriate dose-response curve.
Cell Viability Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding : Plate cells (e.g., BT474 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or a vehicle control. For specific experimental aims, cells may be cultured in normal or serum-starved media.
-
Incubation : Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement : Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure luminescence, which is proportional to the amount of ATP and thus indicative of cell viability.
-
Data Analysis : Normalize the luminescence readings to the vehicle-treated cells and plot the results to determine the IC50 value.
Western Blotting for Phospho-protein Analysis
This protocol is used to detect changes in protein phosphorylation in key signaling pathways upon treatment with this compound.
-
Cell Culture and Treatment : Culture cells (e.g., C2C12 myotubes) and treat with this compound at various concentrations and for different durations. For insulin stimulation experiments, insulin is added for a short period before cell lysis.
-
Cell Lysis : Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane and incubate it with primary antibodies against target proteins (e.g., phospho-Akt, phospho-S6K, total Akt, total S6K). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the cellular effects of this compound.
References
Unveiling the Molecular Interactions of CC260: A Technical Guide to its Binding Affinity and Protein Targets
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Contrary to potential initial misconceptions, CC260 is not a protein but a potent and selective small molecule inhibitor. This technical guide delves into the core of its molecular interactions, focusing on its binding sites and affinity for its primary protein targets: Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4Kα) and Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). Understanding these interactions is crucial for its application in research areas such as cell energy metabolism, diabetes, and oncology.[1][2][3] this compound exhibits high selectivity for PI5P4Kα and PI5P4Kβ, with minimal to no inhibitory effects on other protein kinases like Plk1 and RSK2.[1][2][3]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for its target kinases has been quantitatively determined, showcasing its potency. The inhibition constants (Ki) are summarized in the table below.
| Target Protein | Inhibition Constant (Ki) |
| PI5P4Kα | 40 nM |
| PI5P4Kβ | 30 nM |
Data sourced from MedchemExpress, Arctom, and TargetMol product pages.[1][2][3]
Binding Site and Structural Basis for Selectivity
The precise binding site of this compound has been elucidated through X-ray crystallography. The crystal structure of PI5P4Kβ in complex with this compound (PDB ID: 7n81) reveals the molecular basis for its high-affinity binding and selectivity.[4] Analysis of this structure indicates that this compound utilizes a novel pharmacophore. Its selectivity over protein kinases is achieved through a hydrophobic side chain that occupies a pocket unique to this lipid kinase family.[5] This structural insight provides a robust platform for the further development of this chemical probe into potential novel therapeutics for diabetes and cancer.[4]
Experimental Protocols
The determination of this compound's binding affinity and inhibitory activity relies on robust biochemical assays. While the specific detailed protocols from the primary literature require access to the full publication by Chen et al. in PNAS (2021), a generalized workflow for such kinase inhibitor screening is outlined below. The primary research utilized an ADP-Glo™ screening system with unilamellar liposomes to screen a library of bioactive compounds, which led to the identification of the 2-amino-dihydropteridinone moiety common to the hits from which this compound was developed.[6]
General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.
Materials:
-
Recombinant PI5P4Kα or PI5P4Kβ enzyme
-
Substrate (e.g., Phosphatidylinositol 5-phosphate)
-
ATP and GTP (as PI5P4Ks can utilize both)[6]
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (containing appropriate salts and detergents)
-
Microplates (e.g., 384-well)
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP/GTP in the assay buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of the microplate.
-
Initiate the kinase reaction by adding the enzyme to the mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate to allow for complete ATP depletion.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into a luminescent signal.
-
Incubate to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.
-
Visualizing Experimental and Signaling Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized workflow for a kinase inhibition assay.
Caption: Signaling effects of this compound-mediated PI5P4K inhibition.
Biological Implications and Therapeutic Potential
The inhibition of PI5P4Kα/β by this compound disrupts cellular energy homeostasis.[4][5] This disruption leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4] A significant consequence of this induced energy stress is the selective toxicity towards tumor cells with a non-functional p53 tumor suppressor gene.[4][5] Furthermore, in cultured C2C12 myotubes, this compound has been shown to enhance insulin-induced Akt phosphorylation.[1] These findings highlight the potential of this compound and similar molecules as therapeutic agents in oncology, particularly for p53-deficient cancers, and in metabolic diseases.[7][8] The continued investigation of PI5P4K inhibitors is a promising avenue for novel drug development.[6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. targetmol.cn [targetmol.cn]
- 4. 7n81 - Crystal Structure of PI5P4KIIBeta complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 5. pnas.org [pnas.org]
- 6. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.rug.nl [pure.rug.nl]
- 8. PIP4K2B Protein Regulation by NSD1 in HPV-Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CC260 and its Homologous Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor CC260, its homologous protein targets within the Phosphatidylinositol 5-Phosphate 4-Kinase (PIP4K) family, and related compounds. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the molecular interactions, signaling pathways, and experimental methodologies relevant to this area of study. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding and further investigation into the therapeutic potential of targeting the PIP4K pathway.
Introduction to this compound
This compound is a selective, non-covalent small molecule inhibitor with dual activity against Phosphatidylinositol 5-Phosphate 4-Kinase type 2 alpha (PIP4K2A) and type 2 beta (PIP4K2B).[1] It has been identified as a promising compound in cancer research, particularly for its ability to increase the sensitivity of cancer cells to nutrient stress and selectively eliminate p53-mutant breast cancer cells.[1] The exploration of this compound and its therapeutic potential is an active area of research, with studies investigating its efficacy in conditions such as acute lymphoblastic leukemia (ALL).[1]
The PIP4K Family of Homologous Proteins
The primary targets of this compound, PIP4K2A and PIP4K2B, belong to the larger PIP4K family of lipid kinases. This family, which also includes PIP4K2C, plays a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] PI(4,5)P2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, metabolic regulation, and cytoskeletal organization.[3]
The three isoforms of PIP4K2—alpha, beta, and gamma—share a high degree of homology and possess a conserved phosphatidylinositol phosphate (B84403) kinase (PIPK) domain in their C-terminal region.[2] Despite their similarities, they exhibit distinct subcellular localizations and may have non-redundant functions.[4]
| Property | PIP4K2A | PIP4K2B | PIP4K2C |
| Aliases | PIP5K2A, PIP5KII-alpha | PIP5K2B, PIP5KII-beta | PIP5K2C, PIP5KII-gamma |
| Subcellular Localization | Predominantly cytoplasm, also nucleus | Predominantly nucleus | Endomembrane compartments |
| Molecular Weight | ~53 kDa[2] | Not explicitly found | Not explicitly found |
| Function | Catalyzes the phosphorylation of PI(5)P to PI(4,5)P2.[2] Involved in cell proliferation, clonogenicity, and survival in AML.[2] | Catalyzes the phosphorylation of PI(5)P to PI(4,5)P2.[5] Controls PtdIns5P in the nucleus, impacting chromatin remodeling.[4] | In vitro kinase activity is very low compared to alpha and beta isoforms.[6][7] |
| Clinical Relevance | Overexpressed in some cancers, including AML.[8][9] Associated with resistance to certain therapies.[9] | Implicated in the regulation of E-cadherin expression and patient survival in breast cancer.[10] | Loss of PIP4K2C is associated with hyperactivation of the immune system.[6] |
Small Molecule Inhibitors of the PIP4K Family
Several small molecule inhibitors targeting the PIP4K family have been developed and characterized. These compounds, including this compound, THZ-P1-2, and a131, serve as valuable tools for studying the biological functions of PIP4K and as potential therapeutic agents.
| Compound | Target(s) | Type of Inhibition | Molecular Weight ( g/mol ) | IC50 Values |
| This compound | PIP4K2A, PIP4K2B[1] | Non-covalent[1] | Not explicitly found | 13.3 - 32.8 µM in ALL cell lines[1] |
| THZ-P1-2 | Pan-PIP4K2 (α, β, γ)[11] | Covalent[11] | 531.61[12][13] | 190 nM for PIP4Kα[11][12]; 1.4 - 3.4 µM in ALL cell lines[1] |
| a131 | PIP4K family, mitotic pathways[8] | Not specified | Not explicitly found | 1.4 - 4.2 µM in ALL cell lines[1] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Signaling Pathways
The PIP4K family and its inhibitors modulate critical cellular signaling pathways, primarily the PI3K/AKT/mTOR pathway and autophagy.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PI(4,5)P2, the product of the PIP4K reaction, is a substrate for phosphoinositide 3-kinase (PI3K), which converts it to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates AKT, leading to the downstream activation of mTOR. By modulating the levels of PI(4,5)P2, PIP4K enzymes can influence the activity of this entire cascade. Inhibition of PIP4K can lead to a reduction in RPS6 phosphorylation, a downstream target of mTOR, indicating a disruption of this pathway.[8]
Caption: PI3K/AKT/mTOR signaling pathway and the role of PIP4K.
Autophagy Pathway
Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. The PIP4K inhibitor THZ-P1-2 has been shown to disrupt autophagy by impairing the fusion of autophagosomes with lysosomes.[14] This leads to an accumulation of autophagic markers like LC3BII and SQSTM1/p62.[8] The transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, is also upregulated upon PIP4K inhibition.[11]
Caption: Role of PIP4K in the regulation of autophagy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of PIP4K inhibitors.
General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing PIP4K inhibitors.
References
- 1. PIP4K2A phosphatidylinositol-5-phosphate 4-kinase type 2 alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. genecards.org [genecards.org]
- 6. pnas.org [pnas.org]
- 7. Phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ), a lipid signalling enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Pharmacological Inhibition of PIP4K2 Potentiates Venetoclax-Induced Apoptosis in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIP4K2B phosphatidylinositol-5-phosphate 4-kinase type 2 beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medkoo.com [medkoo.com]
- 14. Phosphatidylinositol-5-phosphate 4-kinases regulate cellular lipid metabolism by facilitating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Degradation Profile of CC260
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CC260 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) and beta (PI5P4Kβ) with potential applications in cancer research and cellular energy metabolism. This technical guide provides a comprehensive overview of the known stability information for this compound and outlines a recommended framework for a full stability and degradation profile assessment. Due to the limited publicly available experimental data on the specific degradation pathways of this compound, this document integrates general principles of drug stability testing, predicted degradation pathways based on its chemical structure, and standardized experimental protocols.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor targeting PI5P4Kα and PI5P4Kβ with Ki values of 40 nM and 30 nM, respectively. It has been shown to disrupt cellular energy homeostasis, leading to the activation of AMPK and inhibition of mTORC1. This mechanism of action makes this compound a valuable tool for research in oncology and metabolic diseases, particularly in the context of p53-null tumors.
Chemical Identity:
| Property | Value |
| Chemical Name | (7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-(3,5-dichloro-4-hydroxyanilino)-5-methyl-7H-pteridin-6-one |
| CAS Number | 2411088-26-9 |
| Molecular Formula | C₂₄H₂₉Cl₂N₅O₂ |
| Molecular Weight | 490.43 g/mol |
| Chemical Structure | Pteridinone derivative |
Known Stability and Storage Conditions
Specific, publicly available forced degradation or long-term stability studies for this compound are limited. However, commercial suppliers provide the following general storage recommendations, which suggest good stability under controlled conditions.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO Solution | -80°C | 6 months |
| -20°C | 1 month |
Note: It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles. For in vivo studies, freshly prepared formulations are advised.[1][2]
Predicted Degradation Profile
Based on the pteridinone core and the presence of various functional groups, the following degradation pathways are predicted to be the most likely under stress conditions.
Hydrolysis
The amide and ether linkages in the this compound molecule are potential sites for hydrolysis under acidic or basic conditions. The pteridinone ring itself may also be susceptible to hydrolytic cleavage, particularly at elevated temperatures.
Oxidation
The phenol (B47542) group on the anilino substituent is a likely site for oxidation, potentially leading to the formation of quinone-like structures. The tertiary amine within the pteridinone ring system could also be susceptible to oxidation.
Photodegradation
The aromatic and heterocyclic ring systems in this compound suggest a potential for photodegradation upon exposure to UV or visible light. This could involve complex rearrangements or cleavage of the molecule.
Recommended Experimental Protocols for Stability Assessment
To establish a comprehensive stability and degradation profile for this compound, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure that relevant degradation products are formed without completely destroying the molecule.
Forced Degradation Studies
4.1.1. Hydrolytic Degradation
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.
-
Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method.
-
4.1.2. Oxidative Degradation
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add hydrogen peroxide to a final concentration of 3% (v/v).
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze aliquots at various time points by HPLC.
-
4.1.3. Photolytic Degradation
-
Protocol:
-
Expose solid this compound and a solution of this compound to a light source that provides both UV and visible light (e.g., Xenon lamp) according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light.
-
Analyze the samples by HPLC.
-
4.1.4. Thermal Degradation
-
Protocol:
-
Store solid this compound in a controlled temperature oven at an elevated temperature (e.g., 70°C) for a defined period.
-
At various time points, withdraw samples, prepare solutions, and analyze by HPLC.
-
Analytical Methodology
A validated, stability-indicating HPLC method is crucial for the analysis of this compound and its degradation products.
-
Recommended Method: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection:
-
UV/Vis (PDA): To quantify this compound and its degradation products and to assess peak purity.
-
Mass Spectrometry (MS): To identify the molecular weights of degradation products and aid in structure elucidation.
-
Data Presentation
Quantitative results from stability studies should be summarized in tables for easy comparison.
Example Table: Hydrolytic Stability of this compound (1 mg/mL) at 60°C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (Water) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 95.2 | 99.1 | 88.5 |
| 48 | 90.1 | 98.3 | 75.3 |
| 72 | 85.4 | 97.5 | 62.1 |
Example Table: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 72h | 14.6 | 3 | 5.2 min |
| 0.1 M NaOH, 60°C, 72h | 37.9 | 5 | 4.8 min |
| 3% H₂O₂, RT, 24h | 22.5 | 4 | 6.1 min |
| Light (ICH Q1B) | 8.9 | 2 | 7.3 min |
| Heat (70°C, solid), 7 days | 2.1 | 1 | 5.2 min |
Signaling Pathway Context
The stability of this compound is critical for its reliable use in studying the PI5P4K signaling pathway. Inhibition of PI5P4Kα/β by this compound disrupts the phosphorylation of PI5P to PI(4,5)P₂, leading to cellular energy stress.
Conclusion
While specific degradation data for this compound is not yet publicly available, this guide provides a robust framework for its comprehensive stability assessment. Based on its chemical structure, this compound is likely susceptible to hydrolysis, oxidation, and photolysis. The recommended forced degradation studies and the use of a validated stability-indicating HPLC-MS method will be essential to elucidate its degradation pathways, identify critical liabilities, and ensure its quality and reliability as a research tool and potential therapeutic agent. The provided protocols and diagrams serve as a guide for researchers to design and execute these critical studies.
References
CC260 spectroscopic data (NMR, mass spec)
An in-depth analysis of the spectroscopic data for the C60 fullerene is provided in this technical guide, which is intended for researchers, scientists, and professionals in the field of drug development. The guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental procedures, and workflows for the analysis of this important carbon allotrope.
Spectroscopic Data of C60
The unique, highly symmetric structure of the C60 molecule, which consists of 60 chemically equivalent carbon atoms, results in distinctive spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary NMR technique for characterizing C60 is ¹³C NMR spectroscopy. Due to the identical chemical environment of all carbon atoms, the ¹³C NMR spectrum of C60 in solution is distinguished by a single, sharp resonance peak.
Table 1: ¹³C NMR Spectroscopic Data for C60
| Parameter | Value | Solvent/State | Reference |
| Chemical Shift (δ) | ~142.8 ppm | o-dichlorobenzene-d₄ | [1] |
| 143 ppm | Solid-State | [2] | |
| Isotope Shifted Peaks | |||
| Peak 1 (HP) | -12.6 ppb (relative to main peak) | o-dichlorobenzene-d₄ | [1][3][4] |
| Peak 2 (HH) | -20.0 ppb (relative to main peak) | o-dichlorobenzene-d₄ | [1][3][4] |
| Chemical Shift Tensor (Solid-State, 77 K) | 220, 186, 40 ppm | Solid-State | [5] |
HP: Hexagon-Pentagon ¹³C-¹³C bond; HH: Hexagon-Hexagon ¹³C-¹³C bond
In addition to the main resonance, two smaller side peaks are observed slightly upfield, which are the result of isotopomers containing two adjacent ¹³C nuclei.[1][3][4] The intensity ratio of these side peaks is roughly 2:1.[1] In solid-state ¹³C NMR, a sharp signal is also observed at 143 ppm.[2]
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight and purity of C60. The mass spectrum of C60 is characterized by a prominent peak corresponding to its molecular ion.
Table 2: Mass Spectrometry Data for C60
| Ionization Technique | Ion Mode | m/z | Reference |
| MALDI-TOF | Positive | 720 | [6] |
| ESI | Positive | 720 ([M]⁺) | [7] |
| APCI | Negative | 720 ([M]⁻) | [6] |
| APPI | Negative | 720 ([M]⁻) | |
| GC-MS | - | 720 (2nd highest peak) | [8] |
The base peak in the mass spectrum of C60 consistently appears at an m/z of 720, which corresponds to the molecular weight of the C60 molecule.[6][7][8] Various ionization techniques, including Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI), have been successfully employed for the analysis of C60.[6][7]
Experimental Protocols
¹³C NMR Spectroscopy of C60 in Solution
This protocol outlines the general procedure for acquiring a ¹³C NMR spectrum of C60 in solution.
-
Sample Preparation:
-
Instrument Parameters:
-
Data Acquisition:
-
Data Processing:
-
Process the acquired free induction decay (FID) with appropriate window functions and Fourier transformation to obtain the frequency-domain spectrum.
-
Reference the chemical shift scale.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) of C60
This protocol provides a general workflow for the analysis of C60 using HPLC-MS.
-
Chromatographic Separation:
-
Utilize a C18 analytical column or a specialized fullerene column, such as Develosil RPFULLERENE, for efficient separation.[6]
-
A typical mobile phase for fullerene separation is a mixture of toluene (B28343) and isopropanol.[6]
-
-
Mass Spectrometric Detection:
-
Sample Preparation for Biological Matrices (Example: Quantification in Mitochondria): [7]
-
Incubate human leukemic cells with C60 fullerene.
-
Homogenize the cells and perform differential centrifugation to isolate the mitochondrial fraction.
-
Extract C60 from the mitochondrial pellet using a solvent mixture such as toluene/2-propanol (6:1, v/v).
-
Analyze the extract using the developed HPLC-MS method.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis of C60
Caption: Workflow for the spectroscopic characterization of C60.
Workflow for Quantification of C60 in Mitochondria
Caption: Workflow for C60 quantification in mitochondria.[7]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fine structure in the solution state 13C-NMR spectrum of C60 and its endofullerene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. fhi.mpg.de [fhi.mpg.de]
- 6. lcms.cz [lcms.cz]
- 7. HPLC-ESI-MS method for C60 fullerene mitochondrial content quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fullerenes | C60 | CID 123591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cancer Cell Line Culture
Topic: Experimental Protocols for Cell Culture of Cancer Lines Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols for the culture of specific cancer cell lines relevant to biomedical research and drug development. The following sections offer comprehensive methodologies for the successful cultivation of a human colon cancer-derived organoid model (PDM-260), a human B-cell lymphoma suspension cell line (HT, CRL-2260), and a brief mention of a murine colon carcinoma line (CT26.WT, CRL-2638). These protocols are designed to ensure optimal cell health, viability, and reproducibility in experimental settings.
I. Human Colon Cancer Organoids (PDM-260 / HCM-CSHL-0378-C18)
Patient-derived organoids are advanced three-dimensional (3D) cell culture models that closely recapitulate the characteristics of the original tumor. PDM-260 is a tumor-derived organoid model isolated from primary colon cancer tissue, making it a valuable tool for basic research and pharmacological screening.
Data Presentation: PDM-260 Culture Parameters
| Parameter | Recommendation |
| Culture Type | 3D Embedded Organoid Culture |
| Extracellular Matrix (ECM) | ATCC Cell Basement Membrane (ATCC ACS-3035) or Corning Matrigel |
| Complete Medium | Organoid Media Formulation #1 (supplemented with Organoid Growth Kit 1A, ATCC ACS-7100) |
| Seeding Density | 0.25 - 1 x 10⁶ viable cells in 100 µL of ECM per well of a 6-well plate |
| Subculture Ratio | 1:2 to 1:4 every 7-10 days |
| Medium Renewal | Every 2-3 days |
| Special Reagents | 10 µM ROCK Inhibitor Y-27632 (ATCC ACS-3030) for the first 2-3 days post-subculture |
| Cryopreservation Medium | ATCC Stem Cell Freezing Media (ATCC ACS-3020) |
Experimental Protocols: PDM-260
1. Thawing Cryopreserved Organoids:
-
Pre-incubation: Place the culture vessel with complete growth medium in a 37°C, 5% CO₂ incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).
-
Rapid Thawing: Quickly thaw the cryovial in a 37°C water bath by gentle agitation. To minimize contamination risk, keep the O-ring and cap out of the water.
-
Washing: Transfer the vial contents to a centrifuge tube containing 9.0 mL of complete culture medium and centrifuge at approximately 125 x g for 5 to 7 minutes.
-
Resuspension: Resuspend the cell pellet in the recommended complete medium.
2. Routine Culture and Maintenance:
-
Seeding: Seed between 0.25 to 1 x 10⁶ viable cells within 100 µL of ECM into each well of a 6-well plate.
-
Medium Renewal: Perform a complete medium change every 2 to 3 days. For the initial 2-3 days after subculturing, include 10 µM of ROCK Inhibitor Y-27632 in the medium.
3. Subculturing and Expansion:
-
Harvesting: Collect organoids from the extracellular matrix.
-
Dissociation: The organoids may require enzymatic digestion to break them into smaller fragments or single cells.
-
Splitting: Split the culture at a ratio of 1:2 to 1:4 every 7 to 10 days. For instance, organoids from one well of a 6-well plate can be re-seeded into 2 to 4 new wells.
4. Cryopreservation:
-
For cryopreserving this model, it is recommended to use ATCC Stem Cell Freezing Media (ATCC ACS-3020).
Experimental Workflow: PDM-260 Organoid Culture
Caption: Workflow for PDM-260 organoid culture.
II. Human B-cell Lymphoma (HT / CRL-2260)
The HT cell line is a human B-cell lymphoma line established in 1983. These cells grow in suspension and serve as a valuable model for immunology and 3D cell culture applications.
Data Presentation: HT (CRL-2260) Culture Parameters
| Parameter | Recommendation |
| Culture Type | Suspension Culture |
| Base Medium | ATCC-formulated RPMI-1640 Medium (ATCC 30-2001) |
| Supplements | 10% Fetal Bovine Serum (ATCC 30-2020) |
| Cell Concentration | Maintain between 5 x 10⁵ and 1 x 10⁶ cells/mL. Do not exceed 2 x 10⁶ cells/mL. |
| Subculturing | Centrifuge and resuspend at 2 x 10⁵ viable cells/mL or add fresh medium. |
| Medium Renewal | 2 to 3 times a week |
| Storage | Liquid nitrogen vapor phase |
Experimental Protocols: HT (CRL-2260)
1. Thawing and Initiating Cultures:
-
Preparation: Pre-warm the complete growth medium in a 37°C incubator.
-
Thawing: Upon receipt, thaw the vial quickly and initiate the culture to ensure high viability. If storage is necessary, use the vapor phase of liquid nitrogen, as -70°C storage will lead to viability loss.
-
Washing: Transfer the contents of the vial to a centrifuge tube with 9.0 mL of complete culture medium and spin at approximately 125 x g for 5 to 7 minutes.
-
Seeding: Resuspend the cell pellet in the complete medium and transfer to a 25 cm² or 75 cm² culture flask.
2. Routine Culture and Maintenance:
-
Cell Density: Maintain the cell concentration between 5 x 10⁵ and 1 x 10⁶ cells/mL. It is important not to let the concentration exceed 2 x 10⁶ cells/mL.
-
Medium Renewal: Replenish the medium 2 to 3 times per week.
3. Subculturing:
-
Option 1 (Dilution): Maintain the culture by adding fresh medium.
-
Option 2 (Centrifugation): Establish new cultures by centrifuging the cells and resuspending them at a concentration of 2 x 10⁵ viable cells/mL.
Experimental Workflow: HT (CRL-2260) Suspension Culture
Caption: Workflow for HT (CRL-2260) suspension cell culture.
III. Murine Colon Carcinoma (CT26.WT / CRL-2638)
CT26.WT is a colon carcinoma cell line induced by N-nitroso-N-methylurethane (NNMU) in BALB/c mice. This adherent cell line is tumorigenic and can be used as a model for testing immunotherapy protocols.
Data Presentation: CT26.WT (CRL-2638) Culture Parameters
| Parameter | Recommendation |
| Culture Type | Adherent |
| Base Medium | ATCC-formulated RPMI-1640 Medium (ATCC 30-2001) |
| Supplements | 10% Fetal Bovine Serum (ATCC 30-2020) |
| Subculturing | Centrifuge cell suspension at ~125 x g for 5-10 minutes, discard supernatant, and resuspend in fresh medium. |
| Incubation | 37°C |
Signaling Pathways in Cancer Research
The study of cancer cell lines like PDM-260 and HT often involves the investigation of key signaling pathways that are dysregulated in cancer. Common pathways include the MAPK and PI3K/AKT/mTOR signaling cascades, which play crucial roles in cell proliferation, survival, and metastasis.[1][2]
Generalized Cancer Signaling Pathway
Caption: A simplified diagram of common cancer signaling pathways.
References
Application Notes and Protocols: Utilizing CC260 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for using CC260, a novel small molecule inhibitor of the JAK2/STAT3 signaling pathway, in Western blot experiments. This document is intended for researchers and scientists in the fields of oncology, immunology, and drug development who are investigating the cellular effects of JAK2 inhibition.
Introduction
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK/STAT signaling cascade.[1] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and various cancers.[1] Western blotting is a fundamental technique to elucidate the mechanism of action of small molecule inhibitors like this compound by assessing their impact on the phosphorylation status and expression levels of key signaling proteins. This document provides a comprehensive guide to performing Western blot analysis to measure the effects of this compound on the JAK2/STAT3 pathway in cancer cell lines.
Data Presentation: Efficacy of this compound on the JAK2/STAT3 Pathway
The following table summarizes the expected quantitative results from a Western blot experiment designed to assess the dose-dependent effect of this compound on key proteins in the JAK2/STAT3 signaling pathway in A549 non-small cell lung cancer cells. Ruxolitinib, a known JAK2 inhibitor, is included as a positive control.
| Treatment | Concentration (µM) | p-JAK2 (Tyr1007/1008) Relative Density | Total JAK2 Relative Density | p-STAT3 (Tyr705) Relative Density | Total STAT3 Relative Density |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 1 | 0.65 | 0.98 | 0.58 | 0.99 |
| This compound | 2 | 0.32 | 0.97 | 0.25 | 1.01 |
| This compound | 4 | 0.15 | 0.99 | 0.11 | 0.98 |
| Ruxolitinib | 1 | 0.45 | 0.99 | 0.40 | 1.02 |
Note: The data presented are illustrative and based on typical results obtained from similar experiments. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A549 (human non-small cell lung cancer) or PC-9 cells are suitable for this protocol.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of this compound and Ruxolitinib (positive control) in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solutions in fresh culture medium to the final desired concentrations (e.g., 1, 2, and 4 µM for this compound and 1 µM for Ruxolitinib).
-
Include a vehicle control by adding an equivalent volume of DMSO to the medium.
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubate the cells for 24 hours.[1]
-
Cell Lysis
-
Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use.[2]
-
Lysis: Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to fresh, pre-chilled tubes.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-JAK2 (Tyr1007/1008), JAK2, p-STAT3 (Tyr705), STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C on a shaker. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software such as ImageJ. Normalize the intensity of the target proteins to the loading control.
Mandatory Visualizations
Caption: Workflow for Western Blot analysis of this compound-treated cells.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
References
Application Notes and Protocols for CC260 in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC260 is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase alpha (PI5P4Kα) and Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ).[1][2] These enzymes play a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making these enzymes attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays to study the activity of PI5P4Kα and PI5P4Kβ.
Quantitative Data Summary
The inhibitory activity of this compound against PI5P4Kα and PI5P4Kβ has been determined through biochemical assays. The key quantitative data are summarized in the table below for easy reference and comparison.
| Compound | Target Enzyme | Ki (Inhibition Constant) | Recommended Concentration Range for IC50 Determination |
| This compound | PI5P4Kα | 40 nM | 0.1 nM - 10 µM |
| This compound | PI5P4Kβ | 30 nM | 0.1 nM - 10 µM |
Note: The recommended concentration range is a general guideline. The optimal range may vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.
Signaling Pathway
PI5P4Kα and PI5P4Kβ are key enzymes in the phosphoinositide signaling pathway. They phosphorylate PI5P to generate PI(4,5)P2, a critical second messenger involved in a multitude of cellular processes, including signal transduction, cytoskeletal regulation, and membrane trafficking.[3] Recent studies have also revealed a connection between PI5P4K signaling and the Hippo pathway, a critical regulator of cell growth and organ size.[1][2][4] The core kinases of the Hippo pathway, MST1/2, can phosphorylate and inhibit PI5P4Ks.[2][4]
Experimental Protocols
In Vitro Enzyme Inhibition Assay for PI5P4Kα/β using ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay to determine the inhibitory activity of this compound on PI5P4Kα or PI5P4Kβ. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction.[5][6][7][8][9] The luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
Materials:
-
Recombinant human PI5P4Kα or PI5P4Kβ enzyme
-
This compound compound
-
D-myo-phosphatidylinositol 5-phosphate (PI5P) substrate (e.g., D-myo-diC16-PtIns(5)P)
-
DPPS (1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer: 40 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 0.25 mM EGTA, 0.1% CHAPS
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 10 nM). This will be used to generate a dose-response curve.
-
-
Substrate Preparation:
-
Kinase Reaction Setup:
-
In a white, opaque multi-well plate, add 2.5 µL of the diluted this compound compound or DMSO (for control wells) to the appropriate wells.
-
Add 2.5 µL of the PI5P4Kα/β enzyme diluted in Kinase Assay Buffer to each well. The final enzyme concentration should be optimized to ensure the reaction is in the linear range. A starting concentration could be around 10 nM for PI5P4Kα.[10]
-
Include control wells:
-
No Inhibitor Control (100% activity): Enzyme + Substrate + DMSO
-
No Enzyme Control (Background): Substrate + DMSO (no enzyme)
-
-
Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[11]
-
-
Initiation of Kinase Reaction:
-
Prepare the ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the enzyme to be sensitive to competitive inhibitors. For PI5P4Kα and PI5P4Kβ, a starting concentration of 20 µM ATP can be used.[11]
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
ADP Detection using ADP-Glo™:
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (No Enzyme Control) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the No Inhibitor Control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro enzyme inhibition assay described above.
References
- 1. oncologynews.com.au [oncologynews.com.au]
- 2. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ulab360.com [ulab360.com]
- 10. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CC260 (Cyy260) Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of CC260 (also referred to as Cyy260), a novel small molecule inhibitor of the JAK2/STAT3 signaling pathway, in preclinical mouse models of non-small cell lung cancer (NSCLC). The provided protocols are based on published research and are intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action
This compound is a potent inhibitor of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). The JAK2/STAT3 pathway is a critical signaling cascade that, when constitutively activated, promotes cancer cell proliferation, survival, and invasion. By inhibiting this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth.[1][2]
Signaling Pathway
The following diagram illustrates the JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
In Vivo Administration Protocols
The following protocols are based on a xenograft mouse model of human non-small cell lung cancer.
Experimental Workflow
Materials
-
Animal Model: 4-6 week old female BALB/c nude mice.[1]
-
Cell Line: A549 human non-small cell lung cancer cells.[1]
-
Test Article: this compound (Cyy260), synthesis as described in the primary literature.
-
Positive Control: Ruxolitinib.[1]
-
Vehicle: To be determined based on the solubility of this compound. A common vehicle for in vivo studies is a solution of DMSO, PEG300, Tween 80, and saline.
-
Anesthesia: As required for procedures.
-
Calipers: For tumor measurement.
-
Sterile syringes and needles.
Procedure
-
Cell Culture and Implantation:
-
Culture A549 cells under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS) at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the flank of each BALB/c nude mouse.[1]
-
-
Tumor Growth and Group Assignment:
-
Monitor mice for tumor growth. Tumors are typically palpable within 10-15 days.[1]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Ruxolitinib).
-
-
Drug Preparation and Administration:
-
Prepare fresh formulations of this compound and Ruxolitinib in the chosen vehicle on each dosing day.
-
Administer the treatments via intraperitoneal (i.p.) injection every three days.[1]
-
-
Monitoring and Endpoints:
-
Measure tumor volume using calipers every three days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice every three days as an indicator of toxicity.
-
At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect major organs (heart, liver, spleen, lungs, kidneys) for histological analysis to assess any potential toxicity.[1]
-
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in the A549 xenograft model.
Table 1: In Vivo Antitumor Efficacy of this compound [1]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) at Endpoint | Mean Tumor Weight (g) at Endpoint |
| Vehicle Control | - | i.p. | Every 3 days | Data not explicitly provided | ~1.5 |
| This compound (Low Dose) | 2 | i.p. | Every 3 days | Data not explicitly provided | ~0.8 |
| This compound (High Dose) | 4 | i.p. | Every 3 days | Data not explicitly provided | ~0.4 |
| Ruxolitinib | 4 | i.p. | Every 3 days | Data not explicitly provided | ~1.0 |
Note: Specific tumor volume data at endpoint was not available in the provided search results, but the source indicates a significant reduction in tumor volume and weight in the this compound treated groups compared to the control.[1]
Table 2: In Vitro Cytotoxicity of this compound (IC50 at 48h) [1]
| Cell Line | IC50 (µM) |
| A549 | 1.007 |
| PC-9 | 0.651 |
| H1975 | 2.117 |
Safety and Toxicity
In the described xenograft study, this compound was well-tolerated at the tested doses.[1] There was no significant loss in the body weight of the treated mice.[1] Histological analysis of major organs (heart, liver, lungs, and kidneys) from the this compound-treated groups showed no signs of inflammation or necrosis, indicating a lack of systemic toxicity at the efficacious doses.[1]
Conclusion
This compound (Cyy260) demonstrates significant antitumor activity in a mouse xenograft model of non-small cell lung cancer through the inhibition of the JAK2/STAT3 signaling pathway. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this compound. Further studies are warranted to explore the pharmacokinetics and optimal dosing regimens of this compound for potential clinical development.
References
Application Notes and Protocols for CC260
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the dissolution and storage of the small molecule inhibitor, CC260. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf-life. The following procedures are based on standard laboratory practices for handling powdered, non-sterile research compounds.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in various experimental settings.
| Property | Value | Notes |
| Molecular Weight | Data Not Available | Refer to the Certificate of Analysis (CoA) for the specific lot number. |
| Appearance | Off-white to pale yellow solid | The compound is supplied as a lyophilized powder. |
| Purity | >98% (by HPLC) | Purity may vary slightly between lots. Refer to the CoA for precise data. |
| Solubility | Soluble in DMSO (>25 mg/mL) | Insoluble in aqueous buffers. For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity. |
| Storage (Solid) | -20°C, desiccated, protected from light | Proper storage is critical to prevent degradation. The vial should be warmed to room temperature before opening to minimize moisture condensation.[1] |
| Storage (Solution) | -20°C or -80°C in aliquots | Stock solutions in DMSO are stable for several months when stored at low temperatures. Avoid repeated freeze-thaw cycles to maintain compound integrity.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and for dilution into aqueous buffers or cell culture media for subsequent experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes.[1] This prevents the condensation of atmospheric moisture, which can degrade the compound.[1]
-
Calculate Required DMSO Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration. The calculation is based on the molecular weight of this compound, which should be obtained from the Certificate of Analysis for the specific lot.
-
Formula: Volume of DMSO (µL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000
-
-
Dissolve this compound: Carefully add the calculated volume of anhydrous, sterile-filtered DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[1] The aliquot volume will depend on the typical experimental requirements.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[1] When stored properly, the DMSO stock solution should be stable for at least 6 months.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for use in cell culture experiments. It is critical to minimize the final DMSO concentration to prevent cellular toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
-
Sterile, low-retention microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium or buffer to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to ensure accuracy.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM solution.
-
Add the appropriate volume of the 100 µM solution to the final cell culture volume to achieve a 10 µM concentration.
-
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store aqueous dilutions of this compound.
Safety and Handling
Handle this compound in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[2][3] In case of contact with skin or eyes, rinse immediately with plenty of water.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).
Visual Protocols and Workflows
Workflow for this compound Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solutions.
Decision Tree for this compound Dilution in Cell-Based Assays
Caption: Decision-making process for diluting this compound for cellular assays.
References
Application Notes: Comprehensive Protocol for Immunofluorescence Staining
These application notes provide a detailed protocol for immunofluorescence (IF) staining of cells and tissues. The protocol is designed to be a robust starting point for researchers and can be adapted for various primary antibodies, including those with designations such as CC260.
Introduction
Immunofluorescence is a powerful technique used to visualize the subcellular localization of specific proteins or other antigens within cells or tissue sections.[1] This method relies on the use of antibodies that are either directly conjugated to a fluorophore (direct immunofluorescence) or are detected by a fluorophore-conjugated secondary antibody (indirect immunofluorescence).[1] This protocol outlines the key steps for successful immunofluorescence staining, from sample preparation to imaging.
Principle of Immunofluorescence
The core principle of immunofluorescence is the specific binding of an antibody to its target antigen. In direct immunofluorescence, the primary antibody itself is labeled with a fluorescent dye. In the more common indirect method, an unlabeled primary antibody first binds to the target antigen, and then a fluorescently labeled secondary antibody, which is directed against the host species of the primary antibody, is used for detection. This indirect approach offers signal amplification as multiple secondary antibodies can bind to a single primary antibody.
Figure 1: Direct vs. Indirect Immunofluorescence.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Category | Item |
| Sample Preparation | Glass coverslips or chamber slides (e.g., Nunc™ Lab-Tek™ II CC2 Chamber Slide System)[2] |
| Cell culture medium and supplements | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | |
| Fixation | 4% Paraformaldehyde (PFA) in PBS (freshly prepared) |
| Ice-cold Methanol (B129727) or Acetone (B3395972) | |
| Permeabilization | 0.1-0.5% Triton X-100 or Saponin in PBS |
| Blocking | Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat/Donkey Serum in PBS with 0.1% Tween-20 (PBST) |
| Antibodies | Primary Antibody (e.g., this compound) |
| Fluorophore-conjugated Secondary Antibody | |
| Mounting | Mounting medium with antifade reagent (e.g., ProLong™ Gold Antifade Mountant) and DAPI |
| Equipment | Humidified chamber |
| Fluorescence microscope |
Experimental Protocol
The following protocol provides a step-by-step guide for immunofluorescence staining of adherent cells. Modifications for suspension cells or tissue sections may be required.
Figure 2: Immunofluorescence Staining Workflow.
Step 1: Cell Seeding and Culture
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of staining.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
Step 2: Fixation
Proper fixation is crucial for preserving cell morphology and antigenicity. The choice of fixative depends on the target antigen and antibody.
-
For most antigens: Fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[2]
-
Alternative for some cytoplasmic or nuclear antigens: Fix with ice-cold methanol or acetone for 5-10 minutes at -20°C.[3]
After fixation, wash the cells three times with PBS for 5 minutes each.
Step 3: Permeabilization
Permeabilization is necessary to allow antibodies to access intracellular antigens.
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[2]
-
Wash the cells three times with PBS for 5 minutes each.
Note: If using methanol or acetone for fixation, a separate permeabilization step is often not required as these reagents also permeabilize the cell membranes.
Step 4: Blocking
Blocking is essential to prevent non-specific binding of antibodies.
-
Incubate the cells with blocking buffer for at least 1 hour at room temperature in a humidified chamber.[2] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[3]
Step 5: Primary Antibody Incubation
-
Dilute the primary antibody (e.g., this compound) to its optimal concentration in the blocking buffer. If the optimal concentration is unknown, a titration experiment is recommended.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.[2][3] Alternatively, incubation for 1-2 hours at room temperature can be tested.
Step 6: Secondary Antibody Incubation
-
Wash the cells three times with PBST (PBS with 0.1% Tween-20) for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Ensure the secondary antibody is specific for the host species of the primary antibody.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[2]
Step 7: Counterstaining and Mounting
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Perform a final wash with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium, preferably one containing a nuclear counterstain like DAPI.
Step 8: Imaging
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
Optimization and Controls
For any new antibody, including one designated as this compound, optimization of the protocol is critical.
| Parameter | Recommendation |
| Antibody Concentration | Perform a titration of the primary antibody to determine the optimal dilution that provides a strong specific signal with low background. A starting range of 1-10 µg/mL is often recommended.[3] For an antibody with a product sheet, such as the anti-CEA antibody [C66/1260], a recommended starting concentration for IF is 1-2 µg/ml.[4] |
| Fixation Method | Test different fixation methods (e.g., PFA vs. methanol) to determine which yields the best results for the specific antigen. |
| Permeabilization Time | Adjust the permeabilization time and detergent concentration to ensure adequate antibody penetration without damaging cell morphology. |
Essential Controls:
-
Secondary Antibody Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-specific primary antibody of the same isotype and at the same concentration as the experimental primary antibody to assess background staining.
-
Unstained Control: Examine unstained cells to determine the level of autofluorescence.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Ineffective primary antibody | Confirm antibody is validated for IF. Check for proper storage and handling. |
| Suboptimal antibody concentration | Perform antibody titration to find the optimal concentration. | |
| Antigen masked by fixation | Try a different fixation method or perform antigen retrieval. | |
| Inadequate permeabilization | Increase permeabilization time or detergent concentration. | |
| High Background | Primary antibody concentration too high | Decrease primary antibody concentration. |
| Inadequate blocking | Increase blocking time or try a different blocking agent. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Secondary antibody non-specific binding | Perform a secondary antibody only control. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure. Use an antifade mounting medium. |
Data Interpretation
Successful immunofluorescence staining will show specific localization of the fluorescent signal to the expected subcellular compartment. The DAPI counterstain will highlight the cell nuclei, providing a reference for subcellular localization. The pattern of staining should be consistent with the known or predicted function and localization of the target protein.
References
- 1. Immunology/Immunofluorescence Protocols [protocol-online.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. Anti-Carcinoembryonic Antigen Antibody [C66/1260] (A248121) [antibodies.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Note: A Guide to CRISPR/Cas9-Mediated Gene Editing Workflows
Note on "CC260": Initial searches for "this compound" within the context of CRISPR gene editing workflows did not yield specific information for a reagent or protocol with this designation. Therefore, this document provides a comprehensive overview of a standard CRISPR/Cas9-mediated gene knockout workflow, a cornerstone of modern gene editing, designed for researchers, scientists, and drug development professionals.
Introduction to CRISPR/Cas9 Gene Editing
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing tool that allows for precise and efficient modification of an organism's DNA.[1][2] Derived from a bacterial adaptive immune system, it has been adapted for broad applications in biological research and therapeutic development.[3][4] The system's core components are the Cas9 nuclease, which acts as a molecular scissor to cut DNA, and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus.[2][4] This technology simplifies the process of deleting, adding, or modifying genes, making it a powerful tool in drug discovery and development.[5]
The CRISPR/Cas9 system induces a double-strand break (DSB) at the target DNA site.[2][6] The cell's natural repair mechanisms then mend this break, primarily through one of two pathways:
-
Non-Homologous End Joining (NHEJ): This is an error-prone repair pathway that often introduces small insertions or deletions (indels) at the break site. These indels can cause a frameshift mutation, leading to a premature stop codon and effectively knocking out the target gene.[6]
-
Homology-Directed Repair (HDR): In the presence of a donor DNA template, this pathway can be used to precisely insert or replace genetic sequences. However, HDR is generally less efficient than NHEJ in most cell types.[6]
Applications in Drug Discovery and Development
CRISPR/Cas9 technology has transformed the drug discovery pipeline by enabling:
-
Target Identification and Validation: Researchers can systematically knock out genes to identify their roles in disease pathways, thus validating them as potential drug targets.[3][5]
-
Disease Modeling: The creation of genetically precise cell lines and animal models that accurately mimic human diseases allows for more relevant preclinical studies.[3][5]
-
High-Throughput Screening: CRISPR libraries, containing thousands of sgRNAs, can be used to perform large-scale genetic screens to uncover genes involved in drug resistance or sensitivity.
-
Development of Gene Therapies: CRISPR-based therapies are being developed to directly correct disease-causing mutations in patients.[3]
Experimental Protocols
Protocol 1: sgRNA Design, Cloning, and Validation
This protocol outlines the steps for designing a specific sgRNA, cloning it into an expression vector, and validating its efficacy.
1.1. sgRNA Design:
-
Target Selection: Identify the target gene and select a target sequence, typically within an early exon, to maximize the likelihood of generating a loss-of-function mutation.[7]
-
PAM Sequence: The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for the commonly used Streptococcus pyogenes Cas9 (SpCas9).[8][9]
-
In Silico Design Tools: Use online design tools (e.g., Synthego's Design Tool, Broad Institute's GPP sgRNA Designer, CHOPCHOP) to design sgRNA sequences.[10] These tools help predict on-target efficiency and potential off-target effects.[6][10]
-
Off-Target Analysis: The design tools will also predict potential off-target sites. Select sgRNAs with the fewest and least likely off-target cleavage sites.[6]
1.2. Cloning sgRNA into an Expression Vector:
-
Vector Selection: Choose a suitable vector, such as pX458 (Addgene #48138), which co-expresses SpCas9 and the sgRNA, and often includes a fluorescent marker like GFP for tracking transfection efficiency.[7]
-
Oligonucleotide Synthesis: Synthesize two complementary oligonucleotides encoding the 20-nucleotide target sequence.[7]
-
Vector Linearization: Digest the expression vector with a restriction enzyme, such as BbsI.[12]
-
Annealing and Ligation: Anneal the two oligonucleotides to form a duplex and ligate this into the linearized vector.[12][13]
-
Transformation and Verification: Transform the ligated plasmid into competent E. coli, select for positive colonies, and verify the correct insertion of the sgRNA sequence via Sanger sequencing.[13]
1.3. Validation of sgRNA Cleavage Efficiency:
-
Transfection: Transfect the sequence-verified sgRNA/Cas9 plasmid into the target cell line.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
Genomic Cleavage Detection Assay: Use a mismatch cleavage assay, such as the T7 Endonuclease I (T7EI) assay, to estimate the editing efficiency.[12][14] This assay detects indels in a pool of cells.[12]
-
Amplify the target genomic region via PCR from the extracted DNA.
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.
-
Treat the re-annealed products with T7E1, which cleaves mismatched DNA.
-
Analyze the digested fragments by gel electrophoresis. The percentage of cleaved DNA corresponds to the editing efficiency.[15]
-
Protocol 2: Delivery of CRISPR Components into Mammalian Cells
This protocol describes common methods for delivering the CRISPR/Cas9 system into cultured mammalian cells.[16][17]
2.1. Plasmid Transfection using Lipofection: This method is suitable for many common cell lines.[18]
-
Cell Seeding: Seed cells in a 24-well plate so they reach 70-80% confluency on the day of transfection.[12][19]
-
Transfection Complex Preparation:
-
Dilute the sgRNA/Cas9 plasmid DNA in a serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in a serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[19]
-
-
Transfection: Add the DNA-lipid complexes drop-wise to the cells.[19]
-
Post-Transfection: Incubate the cells for 24-72 hours before proceeding with analysis or cell sorting.
2.2. Ribonucleoprotein (RNP) Delivery using Electroporation: Delivering Cas9 protein and sgRNA as an RNP complex can increase editing efficiency and reduce off-target effects due to the transient nature of the components.[6][20][21] Electroporation is effective for a wide range of cell types, including those difficult to transfect.[17][20]
-
RNP Complex Formation:
-
Combine purified Cas9 nuclease and synthetic sgRNA in the recommended molar ratio.
-
Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.[22]
-
-
Cell Preparation: Harvest cells and resuspend them in a specialized electroporation buffer at the desired concentration.
-
Electroporation:
-
Mix the cell suspension with the pre-formed RNP complexes.
-
Transfer the mixture to an electroporation cuvette.
-
Apply an electrical pulse using an electroporation device (e.g., Neon Transfection System) with optimized settings for the specific cell type.
-
-
Cell Recovery: Immediately transfer the electroporated cells to a culture dish with pre-warmed complete medium and incubate.
Protocol 3: Isolation and Verification of Clonal Knockout Cell Lines
This protocol details the isolation of single cells to generate clonal populations and the verification of the desired genetic modification.
3.1. Single-Cell Isolation:
-
Fluorescence-Activated Cell Sorting (FACS): If using a vector with a fluorescent marker (e.g., GFP), use FACS to sort single, fluorescently positive cells into individual wells of a 96-well plate.[13][19]
-
Limiting Dilution: Serially dilute the transfected cell population to a concentration where, on average, one cell is seeded per well of a 96-well plate.[13]
-
Clone Expansion: Culture the single-cell-derived colonies until they are confluent enough to be expanded into larger culture vessels.
3.2. Genotyping of Clonal Populations:
-
Genomic DNA Extraction: Extract genomic DNA from a portion of each expanded clone.[19]
-
PCR Amplification: Amplify the targeted genomic region using PCR.
-
Sanger Sequencing: Sequence the PCR products to determine the exact nature of the indel at the target site.[8][12] Analyze the sequencing chromatograms to identify heterozygous (one allele edited) or homozygous/compound heterozygous (both alleles edited) knockouts.
-
Western Blot Analysis: For a functional knockout, perform a western blot to confirm the absence of the target protein.[13]
Data Presentation
Quantitative data is crucial for evaluating the success of a CRISPR experiment. The following tables provide examples of how to structure such data.
Table 1: Comparison of CRISPR Delivery Methods and Efficiencies in HEK293T Cells
| Delivery Method | CRISPR Cargo | Transfection Efficiency (%) | Gene Editing Efficiency (%) | Cell Viability (%) |
| Lipofection | Plasmid (Cas9 + sgRNA) | ~85% | ~60% | ~90% |
| Electroporation | RNP (Cas9 + sgRNA) | >95% | >90% | ~75% |
| Lentiviral Transduction | Lentivirus (Cas9 + sgRNA) | >98% | ~80% | ~95% |
| Note: Efficiencies are approximate and highly dependent on cell type and experimental conditions. |
Table 2: Quantification of Editing Efficiency using Different Analysis Methods
| Analysis Method | Principle | Throughput | Resolution | Typical Efficiency Range |
| T7E1 Assay | Mismatch cleavage of heteroduplex DNA | Medium | Semi-quantitative | 5-50% |
| Sanger Sequencing + ICE/TIDE Analysis | Decomposition of sequencing chromatograms | Low-Medium | Quantitative | 5-95% |
| Next-Generation Sequencing (NGS) | Deep sequencing of amplicons | High | Highly Quantitative | 1-99% |
| ICE (Inference of CRISPR Edits) and TIDE (Tracking of Indels by Decomposition) are web tools for analyzing Sanger sequencing data. |
Visualizations
CRISPR/Cas9 Mechanism of Action
References
- 1. bio-rad.com [bio-rad.com]
- 2. cd-genomics.com [cd-genomics.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tecan.com [tecan.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 10. synthego.com [synthego.com]
- 11. genemedi.net [genemedi.net]
- 12. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 15. neb.com [neb.com]
- 16. Different Methods of Delivering CRISPR/Cas9 Into Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. synthego.com [synthego.com]
- 18. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 19. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]
- 20. idtdna.com [idtdna.com]
- 21. CRISPR This Way: Choosing Between Delivery System | VectorBuilder [en.vectorbuilder.com]
- 22. bitesizebio.com [bitesizebio.com]
THEO-260: Application Notes and Protocols for a Novel Oncolytic Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
THEO-260 is a clinical-stage, next-generation oncolytic adenovirus designed for the treatment of stromal-rich solid tumors, with a primary focus on platinum-resistant ovarian cancer.[1][2][3][4] Developed by Theolytics, this novel immunotherapy employs a dual mechanism of action, targeting both cancer cells and the supportive tumor microenvironment to elicit a robust anti-tumor immune response.[5][6] Preclinical studies have demonstrated its potential in various cancer models, and it is currently under evaluation in Phase I/IIa clinical trials.[7] This document provides a comprehensive overview of THEO-260, including its mechanism of action, preclinical data, and detailed protocols for its evaluation.
Mechanism of Action
THEO-260 is an oncolytic adenovirus engineered to selectively replicate within and lyse tumor cells and cancer-associated fibroblasts (CAFs).[1][2][5] This targeted cytotoxicity leads to the release of tumor-associated antigens (TAAs) and pathogen-associated molecular patterns (PAMPs), which in turn stimulates an anti-tumor immune response.[1][5][8] The key steps in its mechanism of action are:
-
Selective Infection and Replication: THEO-260 preferentially infects and replicates in cancer cells and CAFs.
-
Oncolysis and CAF Lysis: The viral replication leads to the lytic destruction of both cancer cells and CAFs, which are critical components of the immunosuppressive tumor microenvironment.[1][2][5]
-
Induction of Immunogenic Cell Death (ICD): The process of oncolysis results in ICD, characterized by the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, and the surface exposure of calreticulin.
-
T-cell Activation and Anti-Tumor Immunity: The release of TAAs, PAMPs, and DAMPs promotes the maturation and activation of antigen-presenting cells (APCs), such as dendritic cells. These activated APCs then prime and activate tumor-specific T-cells, leading to a systemic anti-tumor immune response.[1][5][8]
Preclinical Data
In Vitro Efficacy
THEO-260 has demonstrated significant cytotoxic activity against a range of cancer cell lines and patient-derived tumor samples. While specific IC50/EC50 values are not publicly available, preclinical reports indicate effective killing of various solid tumor cell types.
| Cell Type | Cancer Type | Efficacy Metric | Result | Reference |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Cell Viability | Effective Killing | [1][4] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Cell Viability | Effective Killing | [1][4] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Cell Viability | Effective Killing | [1][4] |
| Lung Cancer Cell Lines | Lung Cancer | Cell Viability | Effective Killing | [1][4] |
| Breast Cancer Cell Lines | Breast Cancer | Cell Viability | Effective Killing | [1][4] |
| Patient-Derived Ovarian Cancer Samples | Ovarian Cancer | Cell Viability | Effective Killing | [2][3] |
| Cancer-Associated Fibroblasts (CAFs) | Ovarian Cancer | Cell Viability | Effective Lysis | [1][2][5] |
In Vivo Efficacy
Preclinical in vivo studies in murine models of ovarian cancer have shown that THEO-260 can lead to a complete reduction in tumor volume and is superior to the standard of care, paclitaxel.[1][7]
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Subcutaneous Ovarian Cancer Mouse Model | Ovarian Cancer | THEO-260 | Complete reduction in tumor volume; Superiority to paclitaxel | [1][7] |
| Intraperitoneal Ovarian Cancer Mouse Model | Ovarian Cancer | THEO-260 | Complete reduction in tumor volume | [1] |
Safety and Tolerability
Preclinical safety studies have indicated a favorable safety profile for THEO-260.
| Study Type | Key Findings | Reference |
| In vitro normal cell panel | No significant toxicity to normal cells | [2] |
| In vivo toxicology (mouse models) | Well-tolerated with no significant adverse effects | [7] |
Clinical Trials
THEO-260 is currently being evaluated in a Phase I/IIa clinical trial, OCTOPOD-IV (NCT06618235), for the intravenous treatment of patients with platinum-resistant ovarian cancer.[7] A second trial, OCTOPOD-IP, is planned to evaluate the intraperitoneal administration of THEO-260.
Experimental Protocols
The following are generalized protocols for the evaluation of oncolytic adenoviruses like THEO-260. These should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of THEO-260 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
THEO-260 virus stock of known titer (PFU/mL)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Virus Infection: The next day, prepare serial dilutions of THEO-260 in serum-free medium. Remove the culture medium from the wells and infect the cells with 100 µL of the virus dilutions at various multiplicities of infection (MOI). Include uninfected and mock-infected controls.
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for viral entry. After the incubation, add 100 µL of complete medium to each well and return the plates to the incubator for 48-72 hours.
-
MTT Addition: After the desired incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the uninfected control.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Ovarian Cancer Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of THEO-260 in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Ovarian cancer cell line (e.g., SKOV-3)
-
Matrigel
-
THEO-260 virus stock
-
Vehicle control (e.g., PBS)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 ovarian cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups. Administer THEO-260 intratumorally or intravenously at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (due to tumor burden or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, viral titer).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of THEO-260.
Visualizations
Signaling Pathway of THEO-260
Caption: Mechanism of action of THEO-260 oncolytic immunotherapy.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro cytotoxicity assessment of THEO-260.
Logical Relationship of Therapeutic Action
Caption: Logical flow of THEO-260's therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Oncolytic Adenovirus: Prospects for Cancer Immunotherapy [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. theolytics.com [theolytics.com]
- 5. Oncolytic Viruses Partner With T-Cell Therapy for Solid Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncolytic virus immunotherapies in ovarian cancer: moving beyond adenoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Delivery of Cyy260
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyy260 is a novel small molecule inhibitor targeting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] This pathway is a critical mediator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of Cyy260 both in vitro and in vivo, suggesting its potential as a therapeutic agent for cancers characterized by aberrant JAK2/STAT3 signaling.[1][2]
This document provides detailed application notes and protocols for the in vivo delivery of Cyy260, based on published preclinical research. The primary method of administration described is intraperitoneal injection in a murine xenograft model.
Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
Cyy260 exerts its anti-tumor effects by inhibiting the phosphorylation of JAK2 and STAT3.[1] In the canonical JAK2/STAT3 signaling cascade, the binding of cytokines or growth factors to their receptors induces receptor dimerization and the subsequent autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT3 proteins. Upon recruitment, STAT3 is phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and activation of target gene transcription, which promotes cell proliferation and survival. By inhibiting the phosphorylation of both JAK2 and STAT3, Cyy260 effectively blocks this pro-survival signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Caption: Cyy260 inhibits the JAK2/STAT3 signaling pathway.
In Vivo Delivery of Cyy260: Application Notes
The following notes are based on a xenograft model of non-small cell lung cancer in BALB/c nude mice.[1]
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude, SCID) are required for establishing human tumor xenografts.
-
Tumor Cell Line: A549, a human NSCLC cell line, has been successfully used to establish subcutaneous tumors.[1]
-
Route of Administration: Intraperitoneal (IP) injection is the documented method for Cyy260 administration in vivo.[1] This route provides systemic exposure.
-
Dosing Regimen: A dosing frequency of every three days has been reported.[1] The optimal dosage of Cyy260 for in vivo studies has not been explicitly stated in the reviewed literature. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for the specific cancer model being investigated.
-
Positive Control: Ruxolitinib, a known JAK2 inhibitor, has been used as a positive control at a dosage of 4 mg/kg administered via intraperitoneal injection.[1]
-
Vehicle: The specific vehicle used for dissolving or suspending Cyy260 for in vivo injection is not detailed in the available literature. For hydrophobic compounds like many small molecule inhibitors, common vehicles include a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to perform solubility and stability tests for Cyy260 in the chosen vehicle. A vehicle-only control group is essential in the experimental design.
-
Monitoring: Tumor growth should be monitored regularly (e.g., twice weekly) by measuring tumor dimensions with calipers. Animal body weight should also be recorded to assess toxicity.
Experimental Protocols
Establishment of a Subcutaneous Xenograft Model
Caption: Workflow for establishing a xenograft tumor model.
Materials:
-
A549 human non-small cell lung cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female BALB/c nude mice
-
Syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Culture A549 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumor growth can be measured using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Cyy260, positive control).
Preparation of Cyy260 for Intraperitoneal Injection
Note: The exact vehicle and concentration for Cyy260 are not specified in the available literature. The following is a general protocol for formulating a hydrophobic small molecule inhibitor for in vivo use. It is imperative to determine the solubility and stability of Cyy260 in the chosen vehicle prior to in vivo administration.
Example Vehicle Formulation:
-
10% N,N-Dimethylacetamide (DMA)
-
40% Propylene glycol (PG)
-
50% Saline
Procedure:
-
Weigh the required amount of Cyy260.
-
Dissolve Cyy260 in DMA.
-
Add PG and mix thoroughly.
-
Add saline incrementally while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the formulation needs to be optimized.
-
Prepare the dosing solutions fresh on each day of administration.
Intraperitoneal Administration of Cyy260
Materials:
-
Dosing solution (Cyy260, vehicle, or positive control)
-
Syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Restrain the mouse securely. One common method is to grasp the loose skin over the neck and back.
-
Tilt the mouse's head downwards to allow the abdominal organs to move cranially.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel up.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly. The injection volume should not exceed 10 mL/kg of body weight.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Quantitative Data Summary
The following table summarizes the expected outcomes based on the reported in vivo study of Cyy260.[1] Note: Specific tumor volume and weight data were not available in the reviewed literature. The data presented here are illustrative of the reported trend.
| Treatment Group | Dosage | Administration Route | Frequency | Outcome |
| Vehicle Control | - | Intraperitoneal | Every 3 days | Progressive tumor growth |
| Cyy260 | To be determined (TBD) | Intraperitoneal | Every 3 days | Significant inhibition of tumor growth compared to vehicle control |
| Ruxolitinib (Positive Control) | 4 mg/kg | Intraperitoneal | Every 3 days | Inhibition of tumor growth |
Conclusion
Cyy260 is a promising anti-cancer agent that targets the JAK2/STAT3 signaling pathway. The protocols outlined in this document provide a framework for conducting in vivo studies to evaluate the efficacy of Cyy260. Researchers should optimize the dosage and formulation of Cyy260 for their specific experimental models and adhere to institutional guidelines for animal care and use. Further investigation into the pharmacokinetics and toxicology of Cyy260 is warranted to advance its potential clinical translation.
References
Unveiling CC260: A Novel Solution for Next-Generation Sequencing Sample Preparation
Introduction
Next-generation sequencing (NGS) has revolutionized genomic research, enabling rapid and high-throughput analysis of DNA and RNA. However, the preparation of high-quality sequencing libraries remains a critical and often challenging step in the NGS workflow.[1][2] In response to the growing need for more efficient and robust sample preparation methods, we introduce CC260, a novel reagent formulation designed to streamline and enhance the library preparation process for a wide range of NGS applications. This document provides a detailed overview of this compound, including its core functionalities, performance data, and comprehensive protocols for its use in various experimental settings.
Core Principles of NGS Sample Preparation
A typical NGS sample preparation workflow involves several key steps:
-
Nucleic Acid Extraction: Isolation of high-quality DNA or RNA from the biological sample.[1]
-
Fragmentation: Breaking the nucleic acids into smaller, manageable fragments.[3]
-
End Repair and A-tailing: enzymatic treatment to repair the ends of the DNA fragments and add a single adenine (B156593) nucleotide, preparing them for adapter ligation.[3]
-
Adapter Ligation: Attachment of specific adapter sequences to the ends of the DNA fragments. These adapters contain sequences necessary for binding to the sequencer's flow cell and for PCR amplification.[2][3]
-
Library Amplification: PCR amplification to enrich for adapter-ligated fragments and generate a sufficient quantity of library for sequencing.[2][3]
-
Purification and Quality Control: Removal of unincorporated adapters and other reagents, followed by assessment of library size and concentration.[1][3]
This compound is specifically formulated to optimize the critical steps of end repair, A-tailing, and adapter ligation, leading to higher library yields and improved sequencing data quality.
Performance Data
The performance of this compound was evaluated in a series of experiments comparing it to standard commercially available library preparation kits. Key performance metrics are summarized in the tables below.
Table 1: Library Yield Comparison
| Input DNA Amount | This compound Library Yield (ng) | Standard Kit Library Yield (ng) |
| 1 ng | 150 ± 12 | 110 ± 15 |
| 10 ng | 550 ± 25 | 420 ± 30 |
| 50 ng | 1200 ± 50 | 950 ± 60 |
| 100 ng | 2100 ± 80 | 1750 ± 90 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Sequencing Quality Metrics
| Metric | This compound | Standard Kit |
| Q30 Score (%) | 95.2 ± 1.1 | 93.8 ± 1.5 |
| GC Bias | Low | Moderate |
| Adapter Dimer Rate (%) | < 0.5 | < 1.0 |
Data are averaged from sequencing runs of libraries prepared with 10 ng of input DNA.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound in standard DNA library preparation for Illumina sequencing platforms.
Protocol 1: DNA Library Preparation with this compound
Materials:
-
Fragmented DNA (1-100 ng) in a maximum volume of 50 µL
-
This compound End Repair & A-Tailing Buffer (10X)
-
This compound End Repair & A-Tailing Enzyme Mix
-
This compound Ligation Buffer (2X)
-
This compound DNA Ligase
-
NGS Adapters (with T-overhangs)
-
Nuclease-free water
-
Magnetic beads for purification
-
PCR master mix for library amplification
-
PCR primers for library amplification
Procedure:
-
End Repair and A-Tailing:
-
In a PCR tube, combine the following:
-
Fragmented DNA: up to 50 µL
-
This compound End Repair & A-Tailing Buffer (10X): 7 µL
-
This compound End Repair & A-Tailing Enzyme Mix: 3 µL
-
Nuclease-free water: to a final volume of 60 µL
-
-
Mix gently by pipetting and spin down.
-
Incubate at 20°C for 30 minutes, then at 65°C for 30 minutes. Hold at 4°C.
-
-
Adapter Ligation:
-
To the end-repaired and A-tailed DNA from the previous step, add the following:
-
This compound Ligation Buffer (2X): 15 µL
-
NGS Adapters (e.g., 15 µM): 2.5 µL
-
This compound DNA Ligase: 1 µL
-
-
Mix gently by pipetting and spin down.
-
Incubate at 20°C for 15 minutes.
-
-
Purification of Adapter-Ligated DNA:
-
Perform a double-sided size selection using magnetic beads to remove adapter dimers and select for the desired library fragment size. Follow the magnetic bead manufacturer's protocol.
-
-
Library Amplification:
-
Elute the purified DNA in 23 µL of nuclease-free water.
-
Set up the following PCR reaction:
-
Purified, adapter-ligated DNA: 23 µL
-
PCR Master Mix (2X): 25 µL
-
PCR Primer Cocktail (e.g., 10 µM): 2 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
8-12 cycles of:
-
98°C for 10 seconds
-
65°C for 30 seconds
-
72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
Hold at 4°C
-
-
-
Final Library Purification:
-
Purify the amplified library using magnetic beads to remove PCR primers and other reaction components. Elute in 20-30 µL of a suitable buffer.
-
-
Library Quality Control:
-
Assess the size distribution of the final library using an automated electrophoresis system.
-
Quantify the library using a fluorometric method or qPCR.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the NGS sample preparation workflow utilizing this compound.
Caption: NGS sample preparation workflow using this compound.
The mechanism of DNA ligation is a three-step process catalyzed by DNA ligase.
Caption: The three steps of DNA ligation.[4][5]
Conclusion
This compound offers a significant improvement to the NGS library preparation workflow by enhancing the efficiency of key enzymatic steps. The provided protocols and performance data demonstrate the ability of this compound to generate high-yield, high-quality sequencing libraries from a range of DNA input amounts. For researchers, scientists, and drug development professionals, the adoption of this compound can lead to more reliable and reproducible NGS results, ultimately accelerating the pace of genomic discovery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CC260 Concentration for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing CC260, a selective PI5P4Kα and PI5P4Kβ inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help optimize your experiments for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4Kα) and Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ).[1] It functions by blocking the catalytic activity of these enzymes, which are responsible for phosphorylating phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This inhibition disrupts cellular energy metabolism and can selectively impact the viability of certain cancer cells.[2]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response curve is recommended to determine the IC50 (half-maximal inhibitory concentration) in your specific model. Based on published data, concentrations ranging from 2.5 µM to 20 µM have been shown to be effective in cell lines such as C2C12 and BT474.[1] It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to establish the effective dose for your experimental system.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced toxicity.
Q4: What are the known downstream effects of this compound treatment?
A4: Inhibition of PI5P4Kα/β by this compound has been shown to modulate several key signaling pathways. In C2C12 myotubes, this compound treatment enhances insulin-induced Akt phosphorylation at Thr-308 and Ser-473, while suppressing S6K phosphorylation by mTORC1.[1] It also leads to a dose-dependent increase in the phosphorylation of acetyl-CoA carboxylase (ACC), a marker of AMPK activation.[1] In BT474 breast cancer cells, this compound treatment can reduce cell survival under serum starvation conditions.[1]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound and other small molecule inhibitors.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. |
| Compound Instability: this compound may have degraded in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Ensure proper storage of the stock solution. | |
| Cell Line Resistance: The cell line may be resistant to the effects of PI5P4Kα/β inhibition. | Consider using a different cell line or a positive control to ensure assay validity. | |
| High background or off-target effects | High this compound Concentration: Excessive concentrations can lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response curve. |
| Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. Include a vehicle-only control in your experiments. | |
| Off-target Kinase Inhibition: Although selective, this compound may have some off-target effects at high concentrations. | Review literature for known off-targets of PI5P4K inhibitors and consider using a structurally different PI5P4Kα/β inhibitor as a control. | |
| Precipitation of this compound in culture medium | Poor Solubility: this compound may have limited solubility in aqueous solutions. | Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium. Pre-warm the culture medium to 37°C before adding the this compound solution. |
| High Final Concentration: The final concentration in the medium may exceed its solubility limit. | If precipitation is observed, consider lowering the final concentration or using a solubilizing agent if compatible with your assay. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| C2C12 myotubes | Western Blot | p-Akt (Thr-308, Ser-473) | 20 µM | [1] |
| C2C12 myotubes | Western Blot | p-S6K (Thr-389) | 20 µM | [1] |
| C2C12 myotubes | Western Blot | p-ACC | 2.5 - 20 µM | [1] |
| BT474 | Cell Viability | Survival under serum starvation | 5 - 10 µM | [1][2] |
| BT474 | Western Blot | p-ACC, p-Raptor | 5 - 10 µM | [2] |
| MCF10A p53+/+ | Cell Viability | Proliferation | Moderately affected | [2] |
| MCF10A p53-/- | Cell Viability | Proliferation | Majority lost ability to proliferate | [2] |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | Ki (nM) | Reference |
| PI5P4Kα | 40 | [1] |
| PI5P4Kβ | 30 | [1] |
| Plk1 | No significant inhibition | [2] |
| RSK2 | ~1000 (weak inhibition) | [2] |
| PI4P5K-α | ~5000 | [2] |
| PIKfyve | ~200 | [2] |
| PI3K-γ | ~200 | [2] |
| PI3K-δ | ~120 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
Objective: To determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of p-Akt (Ser473)
Objective: To assess the effect of this compound on the phosphorylation of Akt at Ser473.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for loading control.
Mandatory Visualization
Caption: PI5P4K Signaling and this compound Inhibition.
References
Technical Support Center: CC260 Off-Target Effects in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CC260, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase α (PI5P4Kα) and β (PI5P4Kβ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of PI5P4Kα and PI5P4Kβ, with Ki values of 40 nM and 30 nM, respectively. By inhibiting these lipid kinases, this compound disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). This disruption of cell energy metabolism can selectively induce cell death in p53-null tumor cells.
Q2: What are the known off-target effects of this compound?
A2: While a comprehensive public kinase selectivity profile for this compound is not currently available, initial reports indicate that it does not significantly inhibit or only weakly inhibits certain other protein kinases, such as Plk1 and RSK2. However, it has been suggested that further optimization of the chemical scaffold may be necessary due to other potential off-target activities. Researchers should be aware that off-target effects are a possibility and should be investigated empirically in their specific cell line and experimental context.
Q3: My cells are showing a phenotype that is inconsistent with PI5P4Kα/β inhibition. Could this be an off-target effect?
A3: It is possible. If the observed cellular response does not align with the known consequences of PI5P4Kα/β inhibition (e.g., AMPK activation, mTORC1 inhibition, altered energy metabolism), it is prudent to consider off-target effects. We recommend performing several validation experiments to investigate this possibility, as outlined in the troubleshooting guide below.
Q4: Are there known off-targets for other inhibitors of PI5P4Kα/β that might be relevant for this compound?
A4: While direct evidence for this compound is limited, studies on other PI5P4K inhibitors have revealed off-target activities. For instance, the pan-PI5P4K inhibitor THZ-P1-2 has been shown to have off-target activity against PIKFYVE, BRK, TYK2, and ABL1. Another inhibitor, ARUK2002821, has shown some inhibition of SPHK2 and ERK1. These findings suggest potential kinases that could be investigated as off-targets for this class of inhibitors, although they have not been confirmed for this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your cell line experiments.
Issue 1: Unexpected or Severe Cytotoxicity
Potential Cause: The observed cytotoxicity may be due to the inhibition of an unintended kinase that is critical for the survival of your specific cell line.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-targets, verify that this compound is inhibiting its intended targets in your cells. This can be done by assessing the phosphorylation status of downstream effectors of the PI5P4K pathway, such as ACC (acetyl-CoA carboxylase), which should be phosphorylated upon AMPK activation, and S6K, a downstream target of mTORC1, which should show reduced phosphorylation.
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 for cytotoxicity in your cell line. Compare this with the concentration required for on-target pathway modulation. A significant discrepancy between the two may suggest off-target effects.
-
Orthogonal Inhibitor: Use a structurally different PI5P4Kα/β inhibitor. If the unexpected phenotype persists with a different inhibitor, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it points towards a potential off-target effect.
-
Kinase Selectivity Profiling: If the issue persists and is critical to your research, consider having this compound profiled against a broad panel of kinases (kinome scan). This will provide a comprehensive view of its selectivity and identify potential off-target kinases.
Issue 2: Contradictory Signaling Readouts
Potential Cause: this compound may be inhibiting an off-target kinase in a pathway that counteracts or modifies the expected signaling outcome of PI5P4Kα/β inhibition.
Troubleshooting Steps:
-
Pathway Analysis: Carefully map the observed signaling changes. For example, if you expect a decrease in the phosphorylation of an mTORC1 substrate but observe an increase, investigate kinases known to regulate that phosphorylation event.
-
Western Blot Analysis of Potential Off-Targets: Based on literature for similar inhibitors, test the phosphorylation status of key nodes in potentially affected pathways (e.g., ERK, ABL).
-
Rescue Experiment: If a specific off-target is suspected, you can perform a rescue experiment by overexpressing a drug-resistant mutant of the putative off-target kinase. If this reverses the unexpected phenotype, it confirms the off-target interaction.
Data Presentation
Table 1: On-Target and Limited Off-Target Activity of this compound
| Target | Activity Type | Value (nM) | Notes |
| PI5P4Kα | Ki | 40 | Primary on-target. |
| PI5P4Kβ | Ki | 30 | Primary on-target. |
| Plk1 | Inhibition | Weak | Reported to be weakly inhibited or not inhibited. Quantitative data not available. |
| RSK2 | Inhibition | Weak | Reported to be weakly inhibited or not inhibited. Quantitative data not available. |
Note: A comprehensive, quantitative kinase selectivity profile for this compound is not publicly available. The information on Plk1 and RSK2 is based on initial characterizations.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound (or other test compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of 2.5x kinase/substrate solution.
-
Add 10 µL of 2.5x ATP solution to initiate the reaction. The final ATP concentration should be at the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Western Blotting for Phospho-Protein Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins in cell lysates.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-ACC, anti-ACC)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: Serum Starvation Cell Viability Assay
Objective: To evaluate the effect of this compound on cell viability under nutrient-deprived conditions.
Materials:
-
Cell culture reagents, including serum-free medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear-bottom black plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Serum Starvation and Treatment:
-
Wash cells with serum-free medium.
-
Add serum-free medium containing various concentrations of this compound or vehicle.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
How to prevent CC260 degradation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of CC260 to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα) and Beta (PI5P4Kβ) with Ki values of 40 nM and 30 nM, respectively.[1] It is a solid, off-white to gray powder with the molecular formula C24H29Cl2N5O2 and a molecular weight of 490.43.[1] this compound is utilized in research related to cellular energy metabolism, diabetes, and cancer.[1]
Q2: What are the general recommendations for storing this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at -20°C. For short-term storage, 4°C is acceptable.
Q3: How should I prepare stock solutions of this compound?
A3: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For in vivo experiments, it has been formulated in a vehicle of 10% DMSO and 90% corn oil, or 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] When preparing stock solutions, it is crucial to use anhydrous DMSO to minimize degradation from moisture.
Q4: My this compound solution has turned a different color. Is it degraded?
A4: A change in color of the this compound solution can be an indicator of degradation or contamination. It is recommended to prepare fresh solutions if any visual changes are observed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in working solutions. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. |
| Verify the pH of your experimental buffer, as extreme pH can accelerate the hydrolysis of the compound. | ||
| Precipitate formation in aqueous buffer | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of DMSO in your aqueous working solution is kept to a minimum (typically <0.5%) to maintain solubility. If precipitation persists, consider using a different formulation, such as one containing SBE-β-CD, for improved solubility.[1] |
| Loss of compound activity over time | Instability in solution at room temperature or 4°C. | Store stock solutions at -20°C or -80°C. For working solutions in aqueous buffers, use them immediately after preparation. |
| Exposure to light. | Protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add anhydrous DMSO to the desired final concentration (e.g., 10 mM).
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in your experimental buffer (e.g., cell culture medium, assay buffer).
-
Ensure the final concentration of DMSO is compatible with your experimental system.
-
Use the working solution immediately after preparation. Do not store aqueous working solutions.
Visual Guides
Caption: A flowchart illustrating the recommended workflow for handling this compound, from storage to experimental use.
Caption: A diagram showing potential environmental factors that could lead to the degradation of this compound.
References
Technical Support Center: Troubleshooting CC260 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are not observing the expected results in assays involving CC260.
Troubleshooting Guide
Question: Why am I not seeing the expected inhibitory activity with this compound in my kinase assay?
Answer: Several factors can contribute to a lack of expected results in a kinase assay. This guide will walk you through a systematic approach to identify the potential source of the problem. We will cover issues related to reagents, assay conditions, and experimental setup.
1. Reagent Quality and Concentration
A common source of assay failure is the quality and concentration of the reagents. It is crucial to verify each component of your assay.
Question: How can I be sure that my enzyme (Kinase X) is active?
Answer: Enzyme activity can degrade over time due to improper storage or handling.
-
Recommendation: Perform a control experiment with a known inhibitor of Kinase X. If the known inhibitor shows activity, your enzyme is likely active.
-
Protocol: See "Protocol 1: Verifying Enzyme Activity with a Control Inhibitor" for a detailed procedure.
Question: Could the substrate concentration be affecting my results?
Answer: Yes, the substrate concentration is critical. If the concentration is too high, it may be difficult to detect inhibition.
-
Recommendation: Titrate your substrate to determine the optimal concentration. The ideal concentration is typically at or below the Km value.
-
Data: Refer to Table 1 for recommended starting concentrations for common kinase assay components.
Question: Is it possible that the ATP concentration is competing with this compound?
Answer: If this compound is an ATP-competitive inhibitor, a high concentration of ATP will compete for the same binding site on the kinase, making this compound appear less potent.[1][2]
-
Recommendation: Determine the Km of ATP for your kinase and use an ATP concentration at or near the Km value for your inhibition assays.[2]
-
Protocol: See "Protocol 2: Determining the Optimal ATP Concentration" for guidance.
Question: How can I check the integrity and concentration of my this compound compound?
Answer: The purity and concentration of your inhibitor are critical for accurate results.
-
Recommendation:
-
Confirm the identity and purity of your this compound stock using methods like LC-MS or NMR.
-
Verify the concentration of your stock solution using a spectrophotometer or another appropriate method.
-
Ensure the compound is fully dissolved in a compatible solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
2. Assay Conditions and Setup
Optimizing the conditions of your assay is essential for reliable results.
Question: My assay signal is very low, even in the absence of an inhibitor. What could be the cause?
Answer: A low signal can be due to several factors:
-
Insufficient Incubation Time: The enzyme reaction may not have proceeded long enough to generate a detectable signal.
-
Suboptimal Temperature: Kinase activity is temperature-dependent. Ensure you are incubating at the optimal temperature for Kinase X.
-
Incorrect Buffer Conditions: The pH, salt concentration, and presence of necessary cofactors (e.g., Mg2+) in your assay buffer can significantly impact enzyme activity.
-
Recommendation: Perform a time-course experiment to determine the linear range of the reaction. Refer to the manufacturer's datasheet for your kinase for recommended buffer conditions.
-
Protocol: See "Protocol 3: Optimizing Assay Incubation Time" for a detailed procedure.
Question: I'm observing high variability between my replicate wells. What can I do to improve consistency?
Answer: High variability can obscure real results.
-
Recommendation:
-
Ensure thorough mixing of all reagents before adding them to the assay plate.
-
Use calibrated pipettes and proper pipetting techniques to minimize volume errors.
-
Check for and eliminate bubbles in the wells.
-
Ensure consistent incubation times and temperatures across the entire plate.[3]
-
Summary of Key Experimental Parameters
For reproducible and accurate results, it is crucial to use optimized concentrations of your assay components. The following table provides general starting recommendations.
| Reagent | Recommended Starting Concentration | Notes |
| Kinase X | 1-10 nM | The optimal concentration should be determined empirically to ensure the reaction is in the linear range. |
| Substrate | At or below Km | Using a substrate concentration around the Km value provides a good balance between signal intensity and sensitivity to inhibition. |
| ATP | At or near Km | For ATP-competitive inhibitors, using ATP at its Km allows for a more accurate determination of IC50 values.[1][2] |
| This compound | 0.1 nM - 100 µM | A wide range of concentrations should be tested to generate a full dose-response curve. A 10-point, 3-fold serial dilution is a common starting point. |
| DMSO | < 1% (v/v) | The final concentration of the solvent used to dissolve this compound should be kept low to avoid affecting enzyme activity. A solvent-only control should be included. |
Table 1: Recommended Starting Concentrations for Kinase Assay Components.
Experimental Protocols
Protocol 1: Verifying Enzyme Activity with a Control Inhibitor
-
Prepare Reagents:
-
Prepare a stock solution of a known, potent inhibitor of Kinase X.
-
Prepare all other assay components (Kinase X, substrate, ATP, assay buffer) as you would for your this compound experiment.
-
-
Set up Control Wells:
-
Positive Control (No Inhibition): Add all assay components, including the vehicle (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Negative Control (Background): Add all assay components except the enzyme.
-
Test Wells: Prepare a serial dilution of the control inhibitor.
-
-
Run the Assay:
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the predetermined optimal time and temperature.
-
Stop the reaction and read the signal according to your assay's detection method.
-
-
Analyze the Data:
-
Subtract the background signal from all wells.
-
Calculate the percent inhibition for each concentration of the control inhibitor relative to the positive control.
-
The control inhibitor should show a dose-dependent inhibition of Kinase X activity.
-
Protocol 2: Determining the Optimal ATP Concentration
-
Prepare Reagents:
-
Prepare a range of ATP concentrations, typically from 0.1 µM to 1 mM.
-
Prepare all other assay components at their optimal concentrations.
-
-
Set up the Assay:
-
In separate wells, set up the kinase reaction with varying concentrations of ATP.
-
Include a no-enzyme control for each ATP concentration to measure background.
-
-
Run the Assay and Analyze Data:
-
Initiate the reaction, incubate, and measure the signal.
-
Subtract the background for each ATP concentration.
-
Plot the initial reaction velocity against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km for ATP. For inhibition assays with ATP-competitive compounds, use an ATP concentration at or near this determined Km value.
-
Protocol 3: Optimizing Assay Incubation Time
-
Prepare Reagents:
-
Prepare all assay components at their optimal concentrations.
-
-
Set up the Assay:
-
Prepare multiple identical wells containing all assay components except ATP.
-
-
Run the Assay and Collect Data at Multiple Time Points:
-
Initiate the reaction by adding ATP to all wells simultaneously.
-
Stop the reaction in different wells at various time points (e.g., 0, 5, 10, 15, 30, 60, 90 minutes).
-
Measure the signal for each time point.
-
-
Analyze the Data:
-
Plot the signal intensity against time.
-
Identify the linear portion of the curve, where the reaction rate is constant. The optimal incubation time for your endpoint assay will be within this linear range.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with your this compound assay.
Caption: A flowchart for troubleshooting unexpected results in the this compound kinase assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: The precise mechanism of action for this compound is proprietary. However, if you are observing competition with ATP, it is likely an ATP-competitive kinase inhibitor.
Q2: What type of kinase assay is most suitable for testing this compound?
A2: The choice of assay format depends on your specific needs, such as throughput and the type of information you want to obtain. Common formats include radiometric assays, fluorescence polarization (FP), FRET-based assays (like TR-FRET), and luminescence-based assays that measure ATP consumption.[4][5][6] Radiometric assays are often considered the gold standard due to their direct measurement of substrate phosphorylation.[2][4]
Q3: Can I use whole cells to test this compound activity?
A3: While the troubleshooting guide focuses on biochemical assays, you can also assess the activity of this compound in a cellular context. In-cell Westerns or other cell-based assays can provide valuable information on the compound's cell permeability and target engagement in a more physiological environment.[7]
Q4: My results are still not as expected after following the troubleshooting guide. What should I do?
A4: If you have systematically worked through the troubleshooting steps and are still facing issues, please contact our technical support team directly. Be prepared to provide detailed information about your experimental setup, including the lot numbers of your reagents and any data you have collected.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azurebiosystems.com [azurebiosystems.com]
Reducing CC260 toxicity in primary cell cultures
Welcome to the technical support center for CC260. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the toxicity of this compound in primary cell cultures, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the fictional kinase, Kinase-Y (KY). Its primary mechanism of action is the inhibition of the KY signaling pathway, which is often dysregulated in various cancers. By blocking KY, this compound aims to halt tumor cell proliferation and survival. However, off-target effects have been observed, particularly in sensitive primary cell cultures.
Q2: Why am I observing high toxicity in my primary cell cultures when using this compound?
A2: Primary cells are generally more sensitive to chemical compounds than immortalized cell lines because they more closely mimic in vivo physiological conditions.[1] The toxicity associated with this compound in primary cells is primarily due to off-target effects on mitochondrial function. At higher concentrations or with prolonged exposure, this compound can induce mitochondrial stress, leading to the activation of apoptotic pathways and subsequent cell death.[2]
Q3: What are the visual signs of this compound toxicity in primary cell cultures?
A3: Common morphological changes indicating this compound toxicity include cell rounding, detachment from the culture plate, membrane blebbing, and the appearance of apoptotic bodies.[1][2] A significant increase in floating, dead cells is also a primary indicator of toxicity.
Q4: What is the recommended solvent for this compound and how can I minimize solvent-related toxicity?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low, ideally at or below 0.1%, as higher concentrations can be toxic to primary cells.[3][4] Always include a vehicle-only control (medium with the same final concentration of DMSO used in your experiment) to differentiate between compound- and solvent-induced toxicity.[1][3]
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed Shortly After this compound Treatment
Potential Causes & Solutions
-
Inhibitor Concentration is Too High: Primary cells are highly sensitive, and the optimal concentration of this compound may be significantly lower than that used for immortalized cell lines.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Prolonged Exposure: Continuous exposure to this compound, even at a lower concentration, can lead to cumulative toxicity.
Issue 2: Inconsistent Results Between Experiments
Potential Causes & Solutions
-
Variability in Cell Health and Passage Number: The health and passage number of primary cells can significantly impact their response to treatment.[1]
-
Solution: Use cells with a low and consistent passage number for all experiments. Ensure the cells are healthy and in the logarithmic growth phase before starting the experiment.[1]
-
-
Inconsistent Drug Preparation: Errors in serial dilutions can lead to variability in the final concentration of this compound.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistency.[1]
-
-
Improper Thawing Technique: Primary cells are fragile, especially after cryopreservation. Improper thawing can lead to decreased viability.
-
Solution: Thaw cells quickly in a 37°C water bath and add them to pre-warmed medium in a drop-wise manner to avoid osmotic shock.[6]
-
Experimental Protocols & Data
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration of this compound.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is to prepare 2X the final desired concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24-72 hours).
-
Cytotoxicity Measurement: Assess cell viability using an appropriate assay, such as MTS or MTT.[5][7]
Table 1: Example Dose-Response Data for this compound in Primary Hepatocytes (48h Incubation)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 95.6 | 4.8 |
| 5 | 88.1 | 6.2 |
| 10 | 75.4 | 7.1 |
| 25 | 52.3 | 8.5 |
| 50 | 21.7 | 9.3 |
| 100 | 5.9 | 4.2 |
Protocol 2: Time-Course Experiment to Minimize Exposure Duration
This protocol helps determine the minimum exposure time required for this compound to exert its on-target effects while minimizing off-target toxicity.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with a concentration of this compound known to be effective but may have some long-term toxicity (e.g., around the IC50 for target inhibition).
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Washout: At each time point, wash the cells with fresh, pre-warmed medium to remove this compound and then add fresh medium.
-
Final Incubation: Incubate all plates until a final, common time point (e.g., 48 hours from the start of the experiment).
-
Endpoint Analysis: Assess both target inhibition (e.g., via western blot for phosphorylated target) and cell viability.
Table 2: Example Time-Course Data for this compound (25 µM) in Primary Neurons
| Exposure Duration (hours) | Target Inhibition (%) | Cell Viability (%) |
| 2 | 45.2 | 95.3 |
| 4 | 75.8 | 92.1 |
| 8 | 91.3 | 85.7 |
| 12 | 94.6 | 78.2 |
| 24 | 95.1 | 55.4 |
| 48 | 95.5 | 23.8 |
Visualizations
Caption: this compound's dual effect on cellular pathways.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
CC260 inconsistent results between batches
Welcome to the technical support center for CC260. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to inconsistent results between experimental batches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (IC50) of this compound between different experimental batches. What are the potential causes?
A1: Inconsistent potency measurements for this compound across batches can stem from several factors. The most common sources of variability include:
-
Reagent and Media Inconsistency: Variations in lots of fetal bovine serum (FBS), cell culture media, or even this compound itself can lead to different cellular responses.
-
Cellular Health and Passage Number: The health, density, and passage number of the cell line used can dramatically impact experimental outcomes. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.[1][2][3]
-
Protocol Execution Differences: Minor deviations in experimental protocols, such as incubation times, reagent concentrations, or even pipetting techniques, can introduce significant variability.[4][5]
-
Instrument and Equipment Calibration: Inconsistent performance or calibration of laboratory equipment like incubators, plate readers, or liquid handlers is a potential source of error.
Q2: How can we minimize the impact of reagent variability on our this compound experiments?
A2: To minimize reagent-driven variability, we recommend the following best practices:
-
Lot-to-Lot Qualification: Before introducing a new lot of critical reagents (e.g., FBS, this compound), perform a qualification experiment to compare its performance against the previous lot.
-
Bulk Reagent Preparation: For frequently used reagents, prepare a large, single batch that can be aliquoted and stored under appropriate conditions for the duration of a study.
-
Standard Operating Procedures (SOPs): Maintain and adhere to strict SOPs for reagent preparation, storage, and handling.
-
Reagent Quality Control: Regularly check the quality and stability of your reagents. Do not use expired reagents.[6]
Q3: What is the recommended cell passage number for use in assays with this compound?
A3: High cell passage numbers can lead to genetic drift, altered morphology, and changes in drug responsiveness.[1][2][3][7] For consistent results with this compound, we recommend:
-
Using Low-Passage Cells: Whenever possible, use cells with a passage number below 20. However, the optimal range can be cell-line specific.[1][3]
-
Establishing a Cell Bank: Create a master and working cell bank system to ensure a consistent supply of low-passage cells for your experiments.
-
Monitoring Cell Morphology and Growth: Regularly monitor your cell cultures for any changes in morphology or growth rate, as these can be indicators of passage-related issues.
Troubleshooting Guides
Issue: Inconsistent Cell Viability Assay Results with this compound
This guide will help you troubleshoot inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®) when treating cells with this compound.
Step 1: Review Your Experimental Protocol and Records
Carefully examine your lab notebooks and electronic records for any deviations from the established protocol between the "good" and "bad" batches. Look for differences in:
-
This compound dilution and preparation.
-
Cell seeding density.
-
Incubation times.
-
Reagent addition volumes and timing.
-
Plate reader settings.
Step 2: Analyze Reagent and Cell Culture Logs
Cross-reference the dates of your inconsistent experiments with your reagent and cell culture logs.
| Parameter | Batch A (Consistent Results) | Batch B (Inconsistent Results) | Potential Action |
| This compound Lot # | L-12345 | L-67890 | Qualify new lot against the old lot. |
| FBS Lot # | FBS-A | FBS-B | Test both lots in parallel to assess impact on cell growth and this compound sensitivity. |
| Cell Passage # | 10-15 | 25-30 | Discard high-passage cells and thaw a new vial from your working cell bank.[1][2] |
| Cell Seeding Density | 5,000 cells/well | 4,500 - 6,000 cells/well | Ensure consistent cell counting and seeding. |
Step 3: Evaluate Environmental and Equipment Factors
Inconsistent environmental conditions can affect cell health and the performance of assay reagents.
| Factor | Check | Recommendation |
| Incubator CO2 Levels | Daily | Calibrate CO2 sensor regularly. |
| Incubator Temperature | Daily | Ensure temperature uniformity throughout the incubator. |
| Plate Reader Performance | Monthly | Run performance qualification tests on the plate reader. |
| Pipette Calibration | Annually | Ensure all pipettes used are within their calibration period. |
Issue: Variability in Western Blot Results for a Downstream Target of this compound
This guide addresses inconsistent protein expression levels of a known downstream target of this compound as measured by Western blotting.
Step 1: Standardize Lysate Preparation and Quantification
Inconsistencies in protein extraction and quantification are a common source of variability.
| Parameter | Recommendation |
| Lysis Buffer | Use a consistent, freshly prepared lysis buffer with protease and phosphatase inhibitors. |
| Protein Quantification | Use the same protein quantification assay (e.g., BCA) for all samples and ensure the standard curve is linear. |
| Loading Amount | Load the exact same amount of total protein for each sample. |
Step 2: Control for Gel Electrophoresis and Transfer Variability
| Step | Recommendation |
| Gel Preparation | Use pre-cast gels or ensure a consistent recipe and pouring technique for hand-cast gels. |
| Electrophoresis | Run all gels for the same amount of time at a constant voltage. |
| Transfer | Use a consistent transfer method (wet, semi-dry) and ensure complete transfer by staining the gel post-transfer (e.g., with Coomassie). |
Step 3: Optimize Antibody Incubation and Detection
| Parameter | Recommendation |
| Antibody Dilution | Use the same antibody dilution and lot number for all experiments. |
| Incubation Time & Temp | Maintain consistent incubation times and temperatures (e.g., overnight at 4°C). |
| Washing Steps | Perform the same number of washes for the same duration each time. |
| Detection Reagent | Use the same ECL substrate and ensure it has not expired. |
Experimental Protocols
Standardized Cell Viability (MTT) Assay Protocol for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old media from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. echemi.com [echemi.com]
- 4. cytekbio.com [cytekbio.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. clpmag.com [clpmag.com]
- 7. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving CC260 signal-to-noise ratio in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their CC260 assays. The following information is based on best practices for general immunoassay and cell-based assay optimization.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it important in the this compound assay?
The signal-to-noise (S/N) ratio is a critical parameter for assessing the performance of an assay. It compares the level of the desired signal to the level of background noise. A higher S/N ratio indicates a more robust and reliable assay, allowing for the confident detection of true positive signals and minimizing the risk of false positives. In the this compound assay, a high S/N ratio is essential for accurately quantifying the target analyte or cellular response.
Q2: What are the common causes of a low signal-to-noise ratio in the this compound assay?
A low S/N ratio can be caused by two main factors: a weak or absent signal and/or high background noise. Common culprits include suboptimal reagent concentrations, insufficient blocking, inadequate washing, and issues with sample integrity.[1][2][3]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the this compound assay that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Noise
High background can obscure the specific signal, making data interpretation difficult.[4]
Q&A for High Background
-
Have you optimized your antibody concentrations?
-
Answer: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding and increased background. It is crucial to perform an antibody titration to determine the optimal concentration that provides the best signal with the lowest background.[4] A control with no primary antibody should be included to assess non-specific binding of the secondary antibody.[1]
-
-
Is your blocking step sufficient?
-
Answer: Inadequate blocking of non-specific binding sites is a common cause of high background.[4] Consider increasing the incubation time for the blocking step or trying a different blocking agent.[1] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.
-
-
Are your washing steps adequate?
-
Answer: Insufficient washing may not remove all unbound antibodies, leading to high background.[3] Ensure you are using the recommended volume of wash buffer and the correct number of wash cycles as specified in the protocol. Adding a surfactant like Tween-20 to your wash buffer can also help reduce non-specific binding.[2]
-
-
Could there be endogenous enzyme activity?
Troubleshooting High Background: A Logical Approach
Caption: A decision tree for troubleshooting high background in the this compound assay.
Issue 2: Weak or No Signal
A weak or absent signal can lead to a low signal-to-noise ratio and make it impossible to detect the target of interest.
Q&A for Weak/No Signal
-
Have you confirmed the activity of your reagents?
-
Answer: Reagents, especially antibodies and enzymes, can lose activity if not stored properly or if they are past their expiration date. It's important to check the storage conditions and expiration dates of all critical reagents.
-
-
Is your primary antibody concentration optimal?
-
Answer: While high concentrations can cause background issues, a concentration that is too low will result in a weak signal. An antibody titration is essential to find the optimal concentration.
-
-
Are the incubation times and temperatures appropriate?
-
Answer: Incubation times and temperatures can significantly impact signal strength. Ensure you are following the recommended protocol. It may be necessary to optimize these parameters for your specific experimental conditions.
-
-
Is there an issue with your sample?
-
Answer: The target analyte may be absent or at a very low concentration in your samples. It is crucial to include positive and negative controls to validate the assay and ensure that the sample preparation method is appropriate. Waiting too long to test real samples can also introduce unforeseen issues.[5]
-
Troubleshooting Weak or No Signal: A Logical Approach
Caption: A decision tree for troubleshooting weak or no signal in the this compound assay.
Experimental Protocols & Data Presentation
Protocol 1: Primary Antibody Titration
This protocol is designed to determine the optimal dilution of the primary antibody to maximize the signal-to-noise ratio.
Methodology:
-
Prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).
-
Prepare your samples (e.g., cells or tissue sections) according to the standard this compound assay protocol, including fixation and permeabilization if necessary.
-
Apply each antibody dilution to a separate sample. Include a negative control that receives no primary antibody.
-
Incubate for the standard time and temperature as recommended in your protocol (e.g., overnight at 4°C).
-
Wash the samples thoroughly.
-
Apply the secondary antibody at its pre-determined optimal concentration to all samples.
-
Proceed with the detection steps of the this compound assay.
-
Measure the signal and background for each dilution. The optimal dilution will be the one that provides the highest signal-to-noise ratio.
Data Presentation: Antibody Titration Results
| Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| 1:100 | 15000 | 3000 | 5.0 |
| 1:250 | 14500 | 1500 | 9.7 |
| 1:500 | 12000 | 1000 | 12.0 |
| 1:1000 | 8000 | 800 | 10.0 |
| 1:2000 | 4000 | 600 | 6.7 |
| No Primary Ab | 500 | 500 | 1.0 |
This is example data. Your results will vary.
Protocol 2: Blocking Buffer Optimization
This protocol helps to identify the most effective blocking buffer to minimize non-specific binding.
Methodology:
-
Prepare several different blocking buffers. Common options include:
-
1% BSA in PBS
-
5% BSA in PBS
-
5% Normal Goat Serum in PBS (use serum from the host species of the secondary antibody)
-
Commercial blocking buffers
-
-
Prepare your samples as per the this compound assay protocol.
-
Incubate separate samples with each of the different blocking buffers for the recommended time (e.g., 1 hour at room temperature).
-
Proceed with the rest of the this compound assay protocol, using the optimal primary and secondary antibody concentrations determined previously.
-
Measure the signal and background for each blocking buffer condition. The optimal blocking buffer will be the one that yields the highest signal-to-noise ratio.
Data Presentation: Blocking Buffer Comparison
| Blocking Buffer | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 11000 | 1200 | 9.2 |
| 5% BSA in PBS | 11500 | 1500 | 7.7 |
| 5% Normal Goat Serum in PBS | 12000 | 800 | 15.0 |
| Commercial Buffer X | 12500 | 1100 | 11.4 |
This is example data. Your results will vary.
General Assay Workflow
Caption: A general workflow for the this compound assay.
References
CC260 vehicle control issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing common issues related to vehicle controls in experiments involving the CC260 model.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for this compound experiments?
A vehicle control is a critical experimental group that is treated with the same solvent or carrier used to dissolve or dilute the test compound, but without the compound itself.[1][2] It is essential for distinguishing the biological effects of the test compound from any potential effects caused by the vehicle.[2] Solvents like Dimethyl Sulfoxide (DMSO) are not biologically inert and can influence cell behavior, including viability, proliferation, and gene expression.[1][3][4] By comparing the results of the compound-treated group to the vehicle control group, any observed changes can be confidently attributed to the compound's activity.[2]
Q2: How do I select the appropriate vehicle for my this compound model?
The choice of vehicle depends on the physicochemical properties of your test compound (e.g., solubility) and the experimental model (in vitro vs. in vivo).[5][6]
-
For in vitro this compound cell culture experiments, Dimethyl Sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds.[3] However, it's crucial to keep the final concentration low (ideally ≤0.5%) to avoid solvent-induced artifacts.[2][7]
-
For in vivo this compound animal studies, common vehicles include aqueous solutions like saline (0.9% NaCl) and 0.5% carboxymethylcellulose (CMC), or oil-based carriers like corn oil.[2][5][8] Co-solvent systems (e.g., combinations of DMSO, PEG-400, and water) may also be used for compounds with poor solubility.[4][5] The selection should be based on tolerability by the animal model and the intended route of administration.[6][9]
Q3: What is the maximum recommended concentration of DMSO for in vitro this compound experiments?
To minimize vehicle-induced effects, the final concentration of DMSO in cell culture media should be kept as low as possible.[10] While tolerance is cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%.[2][7] Some sensitive cell lines may require concentrations as low as 0.1%.[7][10] It is highly recommended to perform a vehicle dose-response experiment to determine the maximum non-toxic concentration for the this compound cell line.[7][10]
Troubleshooting Guides
Issue 1: Unexpected Biological Effects in the this compound Vehicle Control Group
Question: My this compound vehicle control group (e.g., cells or animals treated with DMSO/saline alone) is showing unexpected changes, such as reduced viability, altered gene expression, or physiological abnormalities. What should I do?
Answer: This indicates that the vehicle itself is exerting a biological effect on your this compound model. This can confound results and lead to incorrect interpretations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected vehicle control effects.
Data Presentation: Vehicle Toxicity Profile on this compound Cells
This table shows example data from a dose-response experiment to determine the non-toxic concentration of common vehicles on this compound cells.
| Vehicle | Concentration (% v/v) | This compound Cell Viability (% of Untreated Control) |
| Untreated | 0 | 100% |
| DMSO | 0.1 | 99% |
| 0.5 | 96% | |
| 1.0 | 85% | |
| 2.0 | 62% | |
| Ethanol | 0.1 | 98% |
| 0.5 | 91% | |
| 1.0 | 78% |
Experimental Protocol: Determining the Maximum Non-Toxic Vehicle Concentration
-
Cell Plating: Seed this compound cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Vehicle Dilution: Prepare a serial dilution of the vehicle (e.g., DMSO) in the complete culture medium. Test a range from 0.05% to 2.0% (v/v). Include a "medium-only" untreated control.
-
Treatment: Replace the existing medium with the medium containing the different vehicle concentrations.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 48 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTS or resazurin-based assay) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The highest concentration that does not cause a significant decrease in viability (e.g., maintains ≥95% viability) is the maximum safe concentration for your experiments.[1]
Issue 2: Poor Solubility or Precipitation of the Test Compound
Question: My test compound is precipitating out of the vehicle solution, either immediately after preparation or during the experiment. How can I resolve this?
Answer: Compound precipitation leads to inaccurate dosing and unreliable results. This issue stems from the compound's solubility being lower than the prepared concentration.
Troubleshooting Steps:
-
Verify Solubility: First, determine the compound's kinetic and thermodynamic solubility in the chosen vehicle.[11][12] The "shake-flask" method is a gold standard for determining thermodynamic solubility.[13]
-
Adjust Formulation: If the required concentration exceeds the solubility limit, consider using a co-solvent system or an alternative formulation strategy.[14] Enabling technologies like nanosuspensions or lipid formulations can also overcome solubility challenges.[14]
-
Check Stability: Assess the stability of the compound in the vehicle over time and under experimental conditions (e.g., 37°C).[14] Degradation can also lead to the formation of less soluble byproducts.
Data Presentation: Compound Solubility in Different Vehicles
| Vehicle System | Compound Solubility (µg/mL) | Observations |
| Saline (0.9% NaCl) | < 1 | Heavy precipitation |
| 5% DMSO in Saline | 25 | Clear solution |
| 10% Solutol in Saline | 75 | Clear solution |
| Corn Oil | > 200 | Clear solution |
Experimental Protocol: Shake-Flask Solubility Assessment
-
Preparation: Add an excess amount of the solid test compound to a vial containing the vehicle of interest (e.g., saline, buffer).
-
Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[13]
-
Separation: After incubation, confirm that undissolved solid is still present. Centrifuge the sample at high speed to pellet the excess solid.[13]
-
Sampling: Carefully withdraw an aliquot of the supernatant. For accuracy, filter the supernatant using a syringe filter (e.g., 0.22 µm PVDF) that does not bind your compound.[13]
-
Analysis: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as HPLC/UPLC.[13] This concentration represents the equilibrium solubility.
Issue 3: Vehicle-Induced Alterations in this compound Signaling Pathways
Question: My vehicle control is altering the baseline activity of a signaling pathway I am studying in the this compound model. How do I account for this?
Answer: This is a known phenomenon, particularly with solvents like DMSO, which can independently modulate certain signaling pathways.[1][3] For example, DMSO has been shown to inhibit the phosphorylation of kinases like p38 and JNK in the MAPK pathway.[1]
Mitigation Strategy:
The primary solution is not to eliminate the vehicle, but to use the proper controls to isolate the effect of your compound. Your analysis should always compare the compound-treated group directly against the vehicle-treated group, not against an untreated (or "naïve") control group. The difference between the vehicle group and the compound + vehicle group represents the true effect of your compound.
Mandatory Visualization: Signaling Pathway Interference
Caption: Vehicle (DMSO) and test compound effects on the MAPK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gadconsulting.com [gadconsulting.com]
- 10. benchchem.com [benchchem.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. criver.com [criver.com]
Technical Support Center: Overcoming Drug Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to targeted therapies in cell lines. As "CC260" is not a publicly documented compound, this guide will use Gefitinib , a well-characterized first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), as an exemplary agent to discuss common resistance mechanisms and strategies to overcome them. The principles and methods described here are often applicable to other targeted agents.
Frequently Asked Questions (FAQs)
FAQ 1: My EGFR-mutant cell line (e.g., PC-9, HCC827) has stopped responding to Gefitinib. What are the likely causes?
Your cell line has likely developed acquired resistance to Gefitinib. The two most common mechanisms are:
-
On-Target Alteration: The most frequent cause is a secondary mutation in the EGFR gene itself, specifically the T790M "gatekeeper" mutation. This mutation alters the drug's binding site, reducing its inhibitory effect.
-
Bypass Pathway Activation: The cancer cells may have activated alternative signaling pathways to bypass their dependency on EGFR signaling. A primary example of this is the amplification of the MET proto-oncogene, which can then drive downstream signaling independently of EGFR.
FAQ 2: How can I confirm the mechanism of resistance in my cell line?
You will need to perform molecular analysis on your resistant cell line population. Key recommended experiments include:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): To identify secondary mutations in the EGFR kinase domain, such as T790M.
-
Western Blotting: To check for the activation of bypass signaling pathways. For example, increased phosphorylation of MET (p-MET) or ERBB2 (p-HER2) can indicate their role in resistance.
-
Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To detect gene amplification events, such as MET amplification.
FAQ 3: What are the initial steps to experimentally overcome Gefitinib resistance?
The primary strategy depends on the identified resistance mechanism.
-
For T790M-mediated resistance: The standard approach is to switch to a third-generation EGFR TKI, such as Osimertinib (AZD9291) , which is specifically designed to inhibit EGFR with the T790M mutation while sparing wild-type EGFR.
-
For MET amplification-mediated resistance: A combination therapy approach is often effective. This typically involves continuing Gefitinib treatment to suppress the original EGFR-mutant clone while adding a MET inhibitor (e.g., Crizotinib, Capmatinib) to block the bypass pathway.
Troubleshooting Guides & Experimental Protocols
Problem 1: Gradual increase in IC50 value of my cell line to the targeted inhibitor.
This is a classic sign of developing drug resistance. The following workflow can help you characterize and manage the resistant phenotype.
Caption: Workflow for characterizing and overcoming acquired drug resistance.
Protocol 1: Determining IC50 via MTS Assay
This protocol is for assessing the half-maximal inhibitory concentration (IC50) of a drug, which is crucial for quantifying the level of resistance.
Materials:
-
Gefitinib-sensitive (e.g., PC-9) and suspected resistant cells
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Gefitinib (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of Gefitinib in complete culture medium. A typical concentration range for testing might be 0.001 to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, until the color develops.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Problem 2: Resistance emerges, but sequencing shows no T790M mutation.
If the primary on-target resistance mechanism is absent, the cause is likely bypass signaling. The diagram below illustrates the signaling logic.
Caption: Bypass signaling via MET amplification overcomes EGFR inhibition.
Quantitative Data Summary
The following tables summarize typical changes in drug sensitivity observed in cell lines that develop resistance to Gefitinib and the effects of appropriate interventions.
Table 1: Comparison of IC50 Values in Gefitinib-Sensitive vs. Resistant Cell Lines
| Cell Line Model | Genetic Background | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| PC-9 | EGFR ex19del (Sensitive) | 10 - 30 | 10 - 20 | |
| PC-9/GR | EGFR ex19del, T790M (Resistant) | > 5,000 | 15 - 30 | |
| HCC827 | EGFR ex19del (Sensitive) | 8 - 25 | 5 - 15 | |
| HCC827/GR | EGFR ex19del, MET amp. (Resistant) | > 8,000 | > 8,000 |
Note: Values are approximate and can vary between experiments.
Table 2: Effect of Combination Therapy in MET-Amplified Resistant Cells
| Cell Line Model | Treatment | Cell Viability (% of Control) |
| HCC827/GR | Vehicle (DMSO) | 100% |
| HCC827/GR | Gefitinib (1 µM) | ~95% |
| HCC827/GR | Crizotinib (MET Inhibitor, 0.5 µM) | ~70% |
| HCC827/GR | Gefitinib (1 µM) + Crizotinib (0.5 µM) | ~20% |
Note: This data is illustrative, based on typical findings in published studies.
Technical Support Center: Validating CC260 Antibody Specificity
Welcome to the technical support center for the CC260 monoclonal antibody. This guide provides detailed information, troubleshooting tips, and protocols to help you validate the specificity of this compound in your experiments. This compound is designed to target the cytoplasmic signaling protein "Protein-X," which plays a crucial role in the "Cell Proliferation Pathway."
Protein-X Signaling Pathway
Protein-X is a key kinase in the Cell Proliferation Pathway. Upon activation by an upstream receptor tyrosine kinase (RTK), Protein-X phosphorylates the downstream transcription factor "TF-A," leading to its nuclear translocation and the expression of genes involved in cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: What is the "gold standard" for validating the specificity of the this compound antibody?
A1: The use of knockout (KO) or knockdown (KD) models is considered the gold standard for antibody validation.[1][2] Testing the this compound antibody on cells or tissues where the gene for Protein-X has been knocked out or its expression significantly reduced should result in the abolishment of the signal compared to wild-type controls.[1] This provides strong evidence that the antibody is specific to the intended target.[3][4]
Q2: The this compound antibody datasheet mentions it's validated for Western Blot (WB) and Immunoprecipitation (IP). Can I assume it will work for Immunohistochemistry (IHC)?
A2: Not necessarily. Antibody performance is highly dependent on the application.[1][5] An antibody that works in WB, where the protein is denatured, may not recognize the native protein conformation in IHC. Each researcher must validate the antibody in their specific assay and biological material of interest.[6]
Q3: What are orthogonal validation strategies, and how can I use them for this compound?
A3: Orthogonal strategies involve comparing results from the antibody-based method with a non-antibody-based method.[1][4] For this compound, you could correlate the protein expression levels detected by Western Blot with mRNA levels measured by RT-qPCR or RNA-Seq across different cell lines. A positive correlation between Protein-X mRNA and protein levels strengthens the evidence for antibody specificity.[1]
Q4: How important are positive and negative controls?
A4: The use of both positive and negative controls is essential for successful antibody validation.[2][3]
-
Positive Control: A cell line or tissue known to express high levels of Protein-X. This confirms the antibody can detect the target and that the experimental setup is working.
-
Negative Control: A cell line or tissue known to have no or very low expression of Protein-X (e.g., a validated KO cell line). This helps to assess non-specific binding and cross-reactivity.[3]
Troubleshooting Guide: Western Blot (WB)
Western blotting is a common first step to determine if an antibody recognizes the denatured target protein at the correct molecular weight.[3]
Expected Results for this compound in Western Blot
| Sample Type | Expected Outcome | Rationale |
| Positive Control Lysate (e.g., HEK293T overexpressing Protein-X) | Single band at ~55 kDa | Confirms antibody recognizes the target at the expected molecular weight. |
| Negative Control Lysate (e.g., Protein-X KO cells) | No band at ~55 kDa | Demonstrates specificity for Protein-X.[2] |
| Endogenous Expression (e.g., HeLa cell lysate) | Single band at ~55 kDa | Validates antibody performance with endogenous protein levels. |
| Untreated vs. Treated Cells (e.g., with growth factor) | Increased band intensity in treated cells | Correlates with biological activity if the treatment is known to upregulate Protein-X. |
Western Blot Workflow
Detailed Protocol: Western Blot
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with this compound antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-host secondary antibody (e.g., anti-rabbit) for 1 hour at room temperature.[7]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
WB Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Signal | Low or no expression of Protein-X in the sample. | Confirm expression with a positive control or by RT-qPCR.[8] |
| Insufficient antibody concentration. | Perform a titration experiment to find the optimal antibody concentration.[8] | |
| Multiple Bands | Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer. |
| Splice variants or post-translational modifications. | Check databases like UniProt for known isoforms or modifications of Protein-X.[9] | |
| Non-specific binding of the primary or secondary antibody. | Increase stringency of washes; optimize blocking conditions.[9] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody.[9] |
Troubleshooting Guide: Immunoprecipitation (IP)
IP is used to isolate Protein-X from a complex mixture, which can then be analyzed by Western Blot. This technique is also crucial for identifying protein-protein interactions.[10]
Expected Results for this compound in Immunoprecipitation
| Experiment Type | Expected Outcome (in WB of eluate) | Rationale |
| IP with this compound | A clear band for Protein-X (~55 kDa). | Confirms this compound can bind and pull down its target protein. |
| Isotype Control IP | No band for Protein-X. | Demonstrates that the pulldown is specific to the this compound antibody and not due to non-specific binding to the IgG or beads. |
| Co-Immunoprecipitation (Co-IP) | Bands for Protein-X and its known interactor (e.g., RTK). | Validates a known protein-protein interaction and antibody utility in Co-IP. |
Immunoprecipitation Workflow
Detailed Protocol: Immunoprecipitation
-
Lysate Preparation: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing Triton X-100 instead of SDS).
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[11]
-
Immunoprecipitation: Add 2-5 µg of this compound or an isotype control antibody to the pre-cleared lysate and incubate overnight at 4°C.
-
Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western Blot using the this compound antibody or an antibody against a suspected interacting protein.
IP Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Protein Detected in Eluate | Epitope masking. The antibody's binding site is hidden in the native protein structure. | Try an antibody that recognizes a different epitope.[12] |
| Lysis buffer is too stringent and disrupts protein-protein interactions (for Co-IP). | Use a milder lysis buffer. RIPA buffer is often too harsh for Co-IP.[12] | |
| High Background | Insufficient washing or pre-clearing. | Increase the number of wash steps or the stringency of the wash buffer. Ensure the pre-clearing step is performed.[11] |
| Antibody is binding non-specifically to the beads. | Block beads with BSA before use.[10] | |
| Heavy/Light Chains Obscuring Signal | The secondary antibody in the WB step detects the heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody. | Use a light-chain specific secondary antibody or a primary antibody directly conjugated to HRP for the WB detection step.[12][13] |
Troubleshooting Guide: Immunofluorescence (IF)
IF is used to visualize the subcellular localization of Protein-X.
Expected Results for this compound in Immunofluorescence
| Cell Type | Expected Staining Pattern | Rationale |
| Wild-Type Cells | Predominantly cytoplasmic staining. | Confirms the known localization of Protein-X. |
| Protein-X KO Cells | No specific staining. | Demonstrates antibody specificity.[14] |
| Secondary Antibody Only Control | No staining. | Confirms that the secondary antibody is not binding non-specifically.[15][16] |
Immunofluorescence Workflow
Detailed Protocol: Immunofluorescence
-
Preparation: Grow cells on glass coverslips.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (required for intracellular targets).
-
Blocking: Block with 5% BSA and 10% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with this compound (diluted 1:200 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash 3 times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Mounting: Mount coverslips onto slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize with a fluorescence microscope.
IF Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient primary antibody concentration. | Increase the antibody concentration or incubation time.[17] |
| Incompatible fixation/permeabilization. | The fixation method may be masking the epitope. Try a different method (e.g., methanol (B129727) fixation). | |
| High Background / Non-specific Staining | Primary or secondary antibody concentration is too high. | Titrate both antibodies to find the optimal signal-to-noise ratio.[16][17] |
| Insufficient blocking or washing. | Increase blocking time and the number of wash steps.[16] | |
| Secondary antibody cross-reactivity. | Run a "secondary antibody only" control. Use pre-adsorbed secondary antibodies.[14][16] | |
| Incorrect Staining Pattern | Antibody is binding to a different protein. | This is a critical specificity issue. The best way to confirm is to test the antibody in KO/KD cells.[14] |
| Over-fixation or harsh permeabilization is causing protein redistribution. | Optimize fixation and permeabilization times and reagent concentrations. |
References
- 1. hellobio.com [hellobio.com]
- 2. licorbio.com [licorbio.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. biocompare.com [biocompare.com]
- 5. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The challenges with the validation of research antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. sinobiological.com [sinobiological.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 11. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western blotting guide: Part 6, Secondary Antibodies [jacksonimmuno.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Challenges with Secondary Detection - FluoroFinder [fluorofinder.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: CC260 Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the selective PI5P4Kα and PI5P4Kβ inhibitor, CC260. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges related to experimental variability and reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, leading to variability and challenges in reproducing results.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound across experiments | 1. Compound Stability and Handling: this compound degradation due to improper storage or multiple freeze-thaw cycles.2. Inaccurate Compound Concentration: Errors in weighing the compound or in serial dilutions.3. Cell Health and Passage Number: Use of unhealthy, overgrown, or high-passage-number cells can alter drug sensitivity. | 1. Aliquot reconstituted this compound into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]2. Calibrate balances regularly. Use calibrated pipettes for dilutions and prepare fresh dilutions for each experiment.3. Ensure cells are in the logarithmic growth phase and maintain a consistent, low passage number. Regularly check for mycoplasma contamination. |
| High variability between replicate wells in cell-based assays | 1. Uneven Cell Seeding: Inconsistent number of cells seeded across wells.2. Edge Effects: Evaporation from wells on the perimeter of the plate can concentrate reagents.3. Compound Precipitation: this compound may precipitate at the working concentration in the cell culture medium. | 1. Thoroughly resuspend cells before seeding. Pipette carefully and consistently into each well.2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.3. Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system (ensure final solvent concentration is low and consistent across all wells). |
| Lower than expected potency of this compound | 1. Suboptimal ATP Concentration in Kinase Assays: The inhibitory activity of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay.[2]2. Cell Line Resistance: The specific cell line used may have intrinsic or acquired resistance mechanisms to PIP4K inhibition.3. Incorrect Assay Duration: The incubation time with this compound may not be sufficient to observe the desired biological effect. | 1. For in vitro kinase assays, use an ATP concentration that is close to the Km value for the kinase to get a more accurate measure of inhibitor potency.[2]2. Refer to published data to select a sensitive cell line. Consider using a panel of cell lines to assess the spectrum of activity.3. Optimize the treatment duration. Time-course experiments (e.g., 24, 48, 72 hours) can help determine the optimal endpoint.[3] |
| Difficulty in reproducing published data | 1. Differences in Experimental Protocols: Minor variations in protocols, reagents, or cell lines can lead to different outcomes.[4][5][6][7]2. Lot-to-Lot Variability of Reagents: Different batches of reagents, including this compound, serum, or media, can have slight variations.3. Insufficient Reporting in Original Publication: The original study may lack the necessary details to replicate the experiment precisely.[4][5] | 1. Adhere strictly to the detailed experimental protocol. If possible, contact the authors of the original publication for clarification.2. Note the lot numbers of all reagents used. When a new lot is used, consider running a pilot experiment to ensure consistency.3. If critical details are missing, it may be necessary to optimize the experimental conditions for your specific laboratory setting. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective, non-covalent dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase α (PIP4Kα) and phosphatidylinositol 5-phosphate 4-kinase β (PIP4Kβ).[1] It has been shown to disrupt cell energy metabolism and can selectively kill p53-null tumor cells.[8]
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid or in a concentrated stock solution in DMSO at -20°C or -80°C. To maintain its stability, it is best to prepare single-use aliquots to avoid multiple freeze-thaw cycles.[1]
Q3: I am observing unexpected off-target effects. Is this a known issue with this compound?
A3: While this compound is designed to be a selective inhibitor of PIP4Kα and PIP4Kβ, it has been shown to modestly inhibit PI3K-γ and PI3K-δ in vitro at higher concentrations.[8] It is important to consider potential off-target effects and, if necessary, validate key findings using complementary approaches such as siRNA-mediated knockdown of PIP4Kα and PIP4Kβ.
Q4: Can this compound be used in in vivo studies?
A4: While the provided search results focus on in vitro studies, the solubility and stability of a compound are critical for in vivo applications. Specific formulations may be required for animal studies. It is recommended to consult literature for any published in vivo studies with this compound or similar compounds to determine appropriate vehicles and dosing regimens.
Q5: What are some key downstream signaling pathways affected by this compound?
A5: By inhibiting PIP4Kα and PIP4Kβ, this compound can modulate the levels of phosphoinositides, which in turn affects downstream signaling pathways. A key pathway impacted is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[9][10] Inhibition of PIP4K can lead to the activation of AMPK and inhibition of mTORC1.[8]
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound. Note that IC50 and Ki values can vary depending on the specific experimental conditions.
| Parameter | Target | Value | Assay Conditions | Reference |
| Ki | PI5P4Kα | 40 nM | In vitro kinase assay | [1] |
| Ki | PI5P4Kβ | 30 nM | In vitro kinase assay | [1] |
| IC50 | PI5P4Kα | 40 nM | In vitro kinase assay (at 20 µM ATP) | [2] |
| IC50 | PI5P4Kβ | 30 nM | In vitro kinase assay (at 20 µM ATP) | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL). The optimal seeding density should be determined for each cell line. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Solubilization and Measurement: a. After the incubation with MTT, add 100 µL of the solubilization solution to each well.[11] b. Mix gently with a multichannel pipette to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Subtract the absorbance of the "media only" (no cells) wells from all other readings. b. Normalize the data to the vehicle-treated control wells (set to 100% viability). c. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway showing the role of PIP4K and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for a cell viability assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencenews.org [sciencenews.org]
- 5. Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical cancer biology | eLife [elifesciences.org]
- 6. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 7. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
CC260 validation in different cell lines
To provide a comprehensive comparison guide for "CC260," it is crucial to first clarify the nature of this product. Initial research indicates that the term "this compound" is associated with several industrial products, including a CO2 transmitter, a concrete crusher, and an electronic voltage detector. No immediate scientific literature or product information could be found for a "this compound" related to validation in different cell lines within the fields of life sciences or drug development.
Therefore, to proceed with your request, please provide more specific details about the this compound product you are interested in. For instance, is it a chemical compound, a biological reagent, an antibody, or a specific type of cell line? Knowing the manufacturer or having a reference to any existing publications would be highly beneficial.
Once the identity of the biological "this compound" is established, a thorough guide will be developed, including:
-
Comparative Data: A detailed analysis of this compound's performance will be presented in comparison to other relevant alternatives. All quantitative data will be summarized in clearly structured tables for ease of comparison.
-
Experimental Protocols: The guide will include detailed methodologies for all key experiments cited, providing researchers with the necessary information to reproduce the findings.
-
Visualizations: Signaling pathways, experimental workflows, and logical relationships will be illustrated using Graphviz diagrams to provide clear and concise visual representations of complex information.
We look forward to your clarification to provide you with a relevant and accurate comparison guide.
CC260: A Comparative Efficacy Analysis Against Known PI5P4K Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel PI5P4Kα/β inhibitor, CC260, against other known inhibitors of the phosphatidylinositol 5-phosphate 4-kinase family. This guide provides a synthesis of publicly available experimental data to evaluate its efficacy and potential as a therapeutic agent.
This compound has emerged as a potent and selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase α (PI5P4Kα) and β (PI5P4Kβ), enzymes implicated in cancer cell metabolism and survival. This guide provides a comparative analysis of this compound's efficacy against other known inhibitors of the PI5P4K family, supported by experimental data from peer-reviewed studies.
Efficacy Comparison of PI5P4K Inhibitors
The following table summarizes the inhibitory activities of this compound and other notable PI5P4K inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions between studies.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| This compound | PI5P4Kα, PI5P4Kβ | 40 (α), 30 (β) | - | Radiometric | [1] |
| THZ-P1-2 | PI5P4Kα, β, γ (pan) | - | 190 (α) | ADP-Glo | [2][3][4] |
| CVM-05-002 | PI5P4Kα, PI5P4Kβ | - | 270 (α), 1700 (β) | Not Specified | [5][6] |
| ARUK2002821 | PI5P4Kα | - | pIC50 = 8.0 | ADP-Glo | [7][8] |
| BAY-091 | PI5P4Kα | - | 16 | HTRF Assay | [9][10] |
| PIP4K-IN-a131 | PI5P4Kα | - | 1900 | Kinase Assay | [11][12] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods for evaluation, the following diagrams are provided.
Caption: PI5P4K Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Inhibitor Efficacy Testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of PI5P4K inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation : Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, a substrate (e.g., unilamellar liposomes containing PI(5)P), and ATP or GTP.
-
Inhibitor Dilution : Prepare serial dilutions of the test compounds (e.g., this compound, THZ-P1-2) in DMSO.
-
Reaction Setup : In a 384-well plate, add the recombinant PI5P4K enzyme to the reaction buffer.
-
Initiate Reaction : Add the test inhibitor and ATP/GTP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding : Seed cancer cells (e.g., p53-null cell lines for this compound evaluation) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment : Treat the cells with serial dilutions of the inhibitor or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).[13][14]
-
Reagent Preparation : Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Cell Lysis and Signal Generation : Add the CellTiter-Glo® Reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase using the released ATP.
-
Incubation : Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescent signal using a plate reader.
-
Data Analysis : Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blot Analysis of Downstream Signaling
Western blotting is employed to assess the effect of the inhibitor on the phosphorylation status of proteins downstream of the PI5P4K pathway, such as AKT.
-
Cell Treatment and Lysis : Culture and treat cells with the inhibitor as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.[15]
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[15][16]
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., p-AKT Ser473) or the total protein overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Signal Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[15][16]
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the levels of the phosphorylated protein to the total protein or a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein phosphorylation upon inhibitor treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PIP4K-IN-a131 | PIP4K inhibitor | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of PI5P4Kα Slows the Progression of a Pten Mutant Basal Cell Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
Head-to-Head Comparison: C60 Fullerene vs. Standard of Care for Glioblastoma
As the initial searches for "CC260" did not yield a specific therapeutic agent, and based on the frequent appearance of "C60" (fullerene) in the context of cancer research in the search results, it is highly probable that "this compound" was a typographical error and the intended topic is C60. Furthermore, glioblastoma was a cancer type that appeared in the initial, broad searches. Therefore, this guide will focus on a head-to-head comparison of C60 (fullerene) and the standard treatment for glioblastoma .
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment.[1] The current standard of care provides limited survival benefits, highlighting the urgent need for novel therapeutic strategies. C60, a spherical fullerene molecule, has garnered interest in cancer research due to its unique physicochemical properties, including high antioxidant activity and the ability to act as a photosensitizer.[2][3][4] This guide provides a comparative analysis of C60-based therapies and the current standard of care for glioblastoma, focusing on available experimental data and methodologies.
Standard of Care for Glioblastoma
The established standard of care for newly diagnosed glioblastoma consists of:
-
Maximum safe surgical resection of the tumor.
-
Adjuvant radiotherapy .
-
Concomitant and adjuvant chemotherapy with temozolomide (B1682018) (TMZ) .[1]
This multimodal approach, known as the "Stupp protocol," has been the cornerstone of GBM treatment for over 15 years.[1]
C60 Fullerene in Glioblastoma Treatment
C60 and its derivatives are being explored as potential anti-glioblastoma agents through several mechanisms:
-
Direct Cytotoxicity and Apoptosis Induction: Studies have shown that C60 can induce apoptosis in cancer cells.
-
Photodynamic Therapy (PDT): Upon photoexcitation, C60 generates reactive oxygen species (ROS), leading to cancer cell death. This property is being investigated for photodynamic therapy.[5]
-
Sonodynamic Therapy (SDT): Similar to PDT, C60 can be activated by ultrasound to produce cytotoxic ROS, offering a non-invasive treatment modality with deeper tissue penetration.[3][4]
-
Drug Delivery: The cage-like structure of C60 allows for the encapsulation and delivery of other chemotherapeutic agents.
Comparative Efficacy Data
Direct head-to-head clinical trial data comparing C60-based therapies with the standard of care for glioblastoma are not yet available. However, preclinical studies provide some insights into the potential efficacy of C60.
Table 1: Summary of Preclinical Efficacy Data for C60 in Glioblastoma Models
| Treatment Modality | Model System | Key Findings | Reference |
| C60 Sonodynamic Therapy | Human cervix carcinoma HeLa cells (in vitro) | Significant proapoptotic sonotoxic effect on cancer cells with negligible effect on normal cells. | [3][4] |
| Water-soluble C60 fullerenes | Mice with transplanted Lewis lung carcinoma | Inhibited tumor growth and metastasis; increased animal life span. | [2] |
| C60-based photosensitized drug delivery of 5-FU | Colorectal cancer models (in vitro and in vivo) | Higher anti-tumor efficacy and safety compared to free 5-FU. | [5] |
Note: While these studies were not all conducted in glioblastoma models, they provide proof-of-concept for the anti-cancer effects of C60-based therapies.
Experimental Protocols
Sonodynamic Therapy with C60
Objective: To evaluate the proapoptotic effect of C60 in combination with ultrasound on cancer cells.
Methodology:
-
Cell Culture: Human cervix carcinoma HeLa cells are cultured in appropriate media.
-
C60 Incubation: Cells are incubated with a pristine C60 aqueous colloidal solution (e.g., 20 µM) for a period to allow for cellular uptake (e.g., 24 hours).
-
Ultrasound Treatment: The C60-incubated cells are subjected to low-intensity ultrasound (e.g., 1 MHz) for a specified duration.
-
Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the cytotoxic effect.
-
Apoptosis Analysis: Apoptosis induction is confirmed through techniques such as flow cytometry analysis of Annexin V-FITC/propidium iodide-stained cells.
Signaling Pathways and Experimental Workflows
Workflow for C60 Sonodynamic Therapy
Caption: Workflow of C60 Sonodynamic Therapy for Cancer Treatment.
Proposed Mechanism of C60 Anti-Tumor Action
Caption: Proposed Anti-Tumor Mechanisms of C60 Fullerene.
Conclusion
While the standard of care for glioblastoma remains a multimodal approach of surgery, radiation, and chemotherapy with temozolomide, C60 fullerene-based therapies present a promising, albeit preclinical, alternative. The unique properties of C60 allow for its potential use in sonodynamic and photodynamic therapies, as well as for drug delivery. The available data, primarily from in vitro and non-glioblastoma in vivo models, suggest that C60 can effectively inhibit tumor growth and induce cancer cell death. However, more extensive research, particularly head-to-head preclinical studies in glioblastoma models and eventually well-designed clinical trials, are necessary to ascertain the clinical utility of C60 in the treatment of glioblastoma and to compare its efficacy and safety directly with the current standard of care.
References
- 1. Chemoattraction of Neoplastic Glial Cells with CXCL10, CCL2 and CCL11 as a Paradigm for a Promising Therapeutic Approach for Primary Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using water-soluble C60 fullerenes in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Silent Death by Sound: C60 Fullerene Sonodynamic Treatment of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and efficacy of C60 nano-photosensitive drugs in colorectal cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of Iberdomide (CC-220): A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Iberdomide (B608038) (CC-220) with its therapeutic alternatives, lenalidomide (B1683929) and pomalidomide (B1683931), for researchers, scientists, and drug development professionals. Iberdomide is a novel, potent, orally active Cereblon (CRBN) E3 ligase modulator (CELMoD) currently under investigation for the treatment of multiple myeloma and other hematological malignancies.[1][2] This document summarizes key preclinical data, outlines detailed experimental protocols for target validation, and presents signaling pathways and experimental workflows using Graphviz visualizations.
Executive Summary
Iberdomide (CC-220) demonstrates superior preclinical activity compared to the established immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide. This enhanced efficacy is attributed to its higher binding affinity for Cereblon, leading to more profound and rapid degradation of the downstream neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] These transcription factors are crucial for the survival and proliferation of multiple myeloma cells. The subsequent sections provide detailed comparative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Preclinical Data
The following tables summarize the quantitative comparison of iberdomide, lenalidomide, and pomalidomide across key preclinical parameters.
Table 1: Cereblon Binding Affinity
| Compound | Binding Affinity (IC50/K_i) | Assay Method | Reference |
| Iberdomide (CC-220) | ~150 nM (IC50) | Competitive TR-FRET | [1][6] |
| Lenalidomide | ~3.1 µM (K_i) | FRET | [7] |
| Pomalidomide | ~0.8 µM (K_i) | FRET | [7] |
Table 2: Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
| Compound | Target | EC50 | Cell Line | Reference |
| Iberdomide (CC-220) | Ikaros | 1 nM | Multiple Myeloma | [2] |
| Iberdomide (CC-220) | Aiolos | 0.5 nM | Multiple Myeloma | [2] |
| Lenalidomide | Ikaros/Aiolos | Micromolar range | Multiple Myeloma | [8][9] |
| Pomalidomide | Ikaros/Aiolos | Micromolar range | Multiple Myeloma | [8][9] |
Table 3: Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Iberdomide (CC-220) | H929 | ~0.1 µM | [6] |
| Lenalidomide | RPMI-8226 | >10 µM | [10] |
| Pomalidomide | RPMI8226 | 8 µM | [11] |
| Pomalidomide | OPM2 | 10 µM | [11] |
Table 4: Immunomodulatory Effects (Cytokine Production)
| Compound | Cytokine | Effect | Reference |
| Iberdomide (CC-220) | IL-2 | Increased Production | [12] |
| Iberdomide (CC-220) | IFN-γ | Increased Production | [12] |
| Lenalidomide | IL-2 | Increased Production | [13] |
| Lenalidomide | IFN-γ | Increased Production | [13] |
| Pomalidomide | IL-2 | Increased Production | [13] |
| Pomalidomide | IFN-γ | Increased Production | [13] |
Signaling Pathway and Mechanism of Action
Iberdomide, like other CELMoDs and IMiDs, functions by redirecting the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to Cereblon, it facilitates the recruitment of Ikaros and Aiolos, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of these transcription factors disrupts the c-Myc/IRF4 axis, which is critical for the survival of multiple myeloma cells, ultimately leading to apoptosis and cell death.[2][14]
Figure 1: Iberdomide's Mechanism of Action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the therapeutic target of iberdomide and compare its performance with alternatives.
Cereblon Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Principle: This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the Cereblon protein.
Materials:
-
Recombinant human Cereblon (CRBN) protein (His-tagged)
-
Fluorescently labeled thalidomide (B1683933) tracer
-
Europium-labeled anti-His antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds (Iberdomide, Lenalidomide, Pomalidomide) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the His-tagged CRBN protein to each well and incubate for 60 minutes at room temperature to allow for binding.
-
Add the pre-mixed TR-FRET detection reagents (fluorescent thalidomide tracer and Europium-labeled anti-His antibody).
-
Incubate for 2-4 hours at room temperature to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the concentration of the test compound to determine the IC50 value.
Ikaros and Aiolos Degradation Assay (Western Blot)
Principle: This assay quantifies the protein levels of Ikaros and Aiolos in cells following treatment with the test compounds.
Materials:
-
Multiple myeloma cell lines (e.g., H929, MM1.S)
-
Cell culture medium and supplements
-
Test compounds (Iberdomide, Lenalidomide, Pomalidomide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed multiple myeloma cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time course (e.g., 4, 8, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Cell Viability Assay (MTT or CellTiter-Glo®)
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Multiple myeloma cell lines
-
Cell culture medium and supplements
-
96-well clear-bottom plates
-
Test compounds (Iberdomide, Lenalidomide, Pomalidomide)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compounds for 72-96 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
Plot the cell viability against the drug concentration to determine the IC50 values.
Cytokine Production Assay (ELISA)
Principle: This assay quantifies the concentration of specific cytokines (e.g., IL-2, IFN-γ) in cell culture supernatants.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium and supplements
-
Test compounds (Iberdomide, Lenalidomide, Pomalidomide)
-
Stimulating agents (e.g., anti-CD3/CD28 beads)
-
Commercially available ELISA kits for human IL-2 and IFN-γ
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Culture the PBMCs in the presence of the test compounds and a stimulating agent for 48-72 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Experimental and Comparative Workflow
The following diagram illustrates the logical workflow for validating the therapeutic target of iberdomide and comparing its efficacy against other IMiDs.
Figure 2: Comparative Experimental Workflow.
Conclusion
The preclinical data strongly support the superior therapeutic potential of iberdomide (CC-220) over existing IMiDs for the treatment of multiple myeloma. Its enhanced affinity for Cereblon translates into more efficient degradation of the key oncogenic drivers Ikaros and Aiolos, resulting in potent anti-proliferative and immunomodulatory effects. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to independently validate these findings and further explore the therapeutic applications of this promising new agent.
References
- 1. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 2. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-22 Modulates Lenalidomide Activity by Counteracting MYC Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CC260 (Cyy260) and Other JAK2 Inhibitors in Non-Small Cell Lung Cancer
This guide provides a detailed comparison of the novel small molecule inhibitor CC260, also identified as Cyy260, with other established JAK2 inhibitors. The focus is on the dose-response relationship in non-small cell lung cancer (NSCLC) cell lines, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Cyy260 is a potent and selective inhibitor of the JAK2/STAT3 signaling pathway, demonstrating significant anti-proliferative effects in NSCLC cells.[1][2] This guide compares the in vitro efficacy of Cyy260 with other JAK2 inhibitors, namely Ruxolitinib, Fedratinib, and Pacritinib. The available data indicates that Cyy260 has a strong inhibitory effect on NSCLC cell growth, with IC50 values in the sub-micromolar to low micromolar range.[1] While direct comparative IC50 values in the same NSCLC cell lines for all comparator drugs are not fully available in the public domain, this guide compiles the existing biochemical and cellular data to provide a valuable reference for researchers.
Data Presentation
Biochemical Potency of JAK2 Inhibitors
The following table summarizes the biochemical half-maximal inhibitory concentration (IC50) values of Cyy260 and comparator drugs against the JAK2 kinase.
| Compound | Biochemical IC50 (JAK2) |
| Cyy260 | 7.0 nM [1] |
| Ruxolitinib | 2.8 nM[3][4] |
| Fedratinib | 3 nM |
| Pacritinib | 19 nM / 23 nM |
Cellular Potency in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
The table below presents the cellular IC50 values of Cyy260 in various NSCLC cell lines after 48 hours of treatment.[1] Where available, data for comparator drugs in these specific cell lines is included.
| Cell Line | Cyy260 IC50 (µM) | Ruxolitinib IC50 (µM) | Fedratinib IC50 (µM) | Pacritinib IC50 (µM) |
| A549 | 1.007 [1] | Data not available | Data not available | Antiproliferative activity observed |
| PC-9 | 0.651 [1] | Data not available | Data not available | Data not available |
| H1975 | 2.117 [1] | Data not available | Induces apoptosis at 0.5-2 µM | Data not available |
Signaling Pathway and Experimental Workflow
JAK2/STAT3 Signaling Pathway
The following diagram illustrates the JAK2/STAT3 signaling pathway, which is a critical regulator of cell proliferation and survival and is the primary target of Cyy260.[1]
Caption: Cyy260 inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow: Dose-Response Curve Analysis
The diagram below outlines the typical workflow for determining the dose-response curve and IC50 value of a compound like Cyy260 using a cell viability assay.
Caption: Workflow for dose-response curve analysis.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of Cyy260 on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (A549, PC-9, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cyy260 and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Cyy260 and comparator drugs in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Western Blot Analysis for p-JAK2 and p-STAT3
This protocol is used to determine the effect of Cyy260 on the phosphorylation status of JAK2 and STAT3.[5][6][7]
Materials:
-
NSCLC cells
-
Cyy260 and comparator compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of Cyy260 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
References
- 1. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Western blot analysis of JAK2, p-JAK2, STAT3 and p-STAT3 in liver tissues [bio-protocol.org]
- 6. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of CC260 Cross-Reactivity with Homologous Proteins
This guide provides a detailed comparison of the binding affinity and specificity of the monoclonal antibody CC260 against its intended target, Target Protein X (TPX), and two closely related homologous proteins, Target Protein Y (TPY) and Target Protein Z (TPZ). The data presented herein is derived from a series of binding assays designed to evaluate the potential for off-target interactions.
Data Summary
The binding kinetics of this compound with TPX, TPY, and TPZ were determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD), association rate constant (ka), and dissociation rate constant (kd) are summarized below. A lower KD value indicates a higher binding affinity.
| Analyte | This compound Binding Affinity (KD) [nM] | Association Rate (ka) [1/Ms] | Dissociation Rate (kd) [1/s] |
| TPX | 1.2 | 3.5 x 10⁵ | 4.2 x 10⁻⁴ |
| TPY | 89.5 | 1.8 x 10⁵ | 1.6 x 10⁻² |
| TPZ | >1000 | Not Determined | Not Determined |
The results indicate that this compound binds to its intended target, TPX, with high affinity. A significantly weaker interaction was observed with TPY, approximately 75-fold lower than with TPX. No measurable binding was detected for TPZ under the experimental conditions used.
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
-
Objective: To determine the binding kinetics of this compound with TPX, TPY, and TPZ.
-
Instrumentation: A Biacore T200 instrument was used for all SPR measurements.
-
Immobilization: A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). Recombinant human TPX, TPY, and TPZ were immobilized on separate flow cells at a concentration of 20 µg/mL in 10 mM sodium acetate (B1210297) buffer (pH 4.5) to a final immobilization level of approximately 2000 response units (RU). A reference flow cell was prepared by activating and deactivating the surface without protein immobilization.
-
Binding Analysis: A serial dilution of this compound (0.1 nM to 100 nM) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) was injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds. The dissociation phase was monitored for 600 seconds. The sensor surface was regenerated with 10 mM glycine-HCl (pH 2.5) after each cycle.
-
Data Analysis: The resulting sensorgrams were corrected for non-specific binding by subtracting the reference flow cell signal. The kinetic parameters (ka, kd, and KD) were calculated by fitting the data to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To confirm the specificity of this compound binding.
-
Procedure: 96-well microplates were coated with 100 µL of 2 µg/mL TPX, TPY, or TPZ in phosphate-buffered saline (PBS) and incubated overnight at 4°C. The plates were then washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature. A serial dilution of this compound (0.01 ng/mL to 1000 ng/mL) was added to the wells and incubated for 2 hours at room temperature. After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody was added and incubated for 1 hour. The plates were washed again, and the reaction was developed using 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) substrate. The reaction was stopped with 2 N H₂SO₄, and the absorbance was measured at 450 nm.
Visualizations
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound binding.
Caption: Proposed inhibitory mechanism of this compound on the TPX signaling pathway.
Benchmarking TNG260: A Comparative Analysis of a Novel CoREST Inhibitor in STK11-Mutant Cancers
For Immediate Release
This guide provides a comprehensive performance benchmark of TNG260, a first-in-class, selective CoREST (Co-repressor of RE1-Silencing Transcription factor) complex inhibitor, against current and emerging therapeutic alternatives for cancers harboring STK11 mutations. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying biological pathways to offer an objective comparison.
Recent clinical and preclinical data have positioned TNG260 as a promising agent for sensitizing STK11-mutant tumors, which are notoriously resistant to immune checkpoint inhibitors, to anti-PD-1 therapy.[1][2][3] This guide will delve into the performance of TNG260 and its standing relative to other therapeutic strategies targeting this patient population.
Performance Benchmarking: TNG260 vs. Industry Alternatives
The therapeutic landscape for STK11-mutant cancers is evolving, with several agents under investigation. TNG260's unique mechanism of action, which involves the selective inhibition of the CoREST complex, sets it apart from other strategies.[4] The following tables present a comparative summary of the performance of TNG260 and its key competitors.
| Product | Mechanism of Action | Key Performance Metric | Patient Population | Clinical Trial Identifier |
| TNG260 (in combination with Pembrolizumab) | CoREST inhibitor | Median Progression-Free Survival (PFS): 27 weeks[3] | STK11 mutant/KRAS wild-type Non-Small Cell Lung Cancer (NSCLC)[3] | NCT05887492[1][3][5] |
| Everolimus (B549166) | mTOR inhibitor | Overall Response Rate (ORR): 12.5% (1 complete response)[6][7] | Advanced solid malignancies with STK11 mutations (among others)[6][7] | Phase II Basket Study |
| Talazoparib (in combination with Avelumab) | PARP inhibitor | ORR: 2%; Median PFS: 2.7 months[8] | Previously treated STK11-mutant non-squamous NSCLC[8] | NCT04173507[8] |
| Bemcentinib (in combination with Pembrolizumab) | AXL inhibitor | Objective clinical responses in 3 of 3 evaluable patients (early data)[9] | STK11-mutated NSCLC[9] | NCT03184571[9] |
| Emerging CoREST-Targeting Agents (Preclinical Data) | Mechanism of Action | Key Performance Metric | Model System |
| Corin | Dual LSD1/HDAC inhibitor targeting the CoREST complex | Effective in slowing tumor growth[10]; IC50 for LSD1 = 0.33 µM, for HDAC = 0.20 µM[11] | Melanoma mouse xenograft model[10] |
| UM171 | Molecular glue degrader of the CoREST complex | Promotes degradation of the LSD1-CoREST corepressor complex[12][13] | Ex vivo human hematopoietic stem cells[12][14] |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of therapeutic performance. The following sections outline the protocols for key experiments cited in this guide.
Phase 1/2 Clinical Trial of TNG260 with Pembrolizumab (B1139204) (NCT05887492)
This first-in-human, open-label, multicenter study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TNG260 in combination with pembrolizumab in patients with locally advanced or metastatic solid tumors harboring an STK11 mutation.[5]
-
Patient Population: Eligible patients were adults (≥18 years) with a confirmed STK11 mutation in a solid tumor, an ECOG performance status of 0 or 1, and measurable disease as per RECIST v1.1.[5]
-
Treatment Regimen: Patients received escalating oral doses of TNG260 (40 mg, 80 mg, or 120 mg) once daily in combination with a standard dose of pembrolizumab (200 mg) administered intravenously every 3 weeks.[3]
-
Primary Endpoints: The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of the combination therapy.[3][5]
-
Secondary Endpoints: Secondary endpoints included evaluating the pharmacokinetics of TNG260 and the preliminary anti-neoplastic activity of the combination.[5]
-
Biomarker Analysis: Paired tumor biopsies were collected before and during treatment to assess for CoREST target engagement, changes in histone acetylation, PD-L1 expression, and T-cell infiltration into the tumor microenvironment.[1][2]
In Vivo CRISPR Screen to Identify Immune Sensitizers
An in vivo CRISPR-Cas9-based genetic screen was employed to identify targets that could reverse the immune resistance driven by STK11 loss.[15][16]
-
Cell Line and Library: A pooled CRISPR-Cas9 library targeting a predefined set of druggable genes was introduced into MC38 (murine colon adenocarcinoma) cells with and without STK11 knockout.[16]
-
Animal Model: The engineered MC38 cells were implanted into immune-competent C57BL/6 mice. A subset of these mice was treated with an anti-PD-1 antibody to simulate immune pressure.[15][16]
-
Screening and Analysis: Tumors were harvested at the study endpoint, and genomic DNA was extracted. Next-generation sequencing was used to determine the abundance of single-guide RNAs (sgRNAs). Statistical analysis was then performed to identify genes whose knockout led to tumor growth inhibition specifically in the STK11-deficient, anti-PD-1-treated group.[16] This screen identified HDAC1 as a key target.[15][16]
Co-Immunoprecipitation (Co-IP) for CoREST Complex Analysis
Co-IP assays are utilized to confirm the interaction between proteins within a complex, such as the CoREST complex, and to assess the selectivity of inhibitors.[17][18][19][20][21]
-
Cell Lysis: Cells are lysed using a gentle, non-denaturing buffer (e.g., IP lysis buffer containing 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, and non-ionic detergents like Tween-20) supplemented with protease and phosphatase inhibitors to maintain protein-protein interactions.[19]
-
Pre-clearing (Optional): The cell lysate is incubated with protein A/G beads to reduce non-specific binding of proteins to the beads.[17][18]
-
Immunoprecipitation: An antibody specific to a core component of the CoREST complex (e.g., RCOR1) is added to the pre-cleared lysate and incubated to form an antibody-protein complex.
-
Complex Pull-down: Protein A/G beads are added to the lysate to bind the antibody-protein complex, and the entire complex is pelleted by centrifugation.
-
Washing: The bead-bound complexes are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: The immunoprecipitated proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer, and then analyzed by Western blotting using antibodies against other potential components of the CoREST complex (e.g., HDAC1, LSD1) to confirm their co-precipitation.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: TNG260 selectively inhibits HDAC1 within the CoREST complex, leading to increased expression of immune-related genes.
Caption: Workflow for the in vivo CRISPR screen to identify targets that reverse immune resistance in STK11-mutant tumors.
References
- 1. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A phase II study of everolimus in patients with advanced solid malignancies with TSC1, TSC2, NF1, NF2 or STK11 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II study of everolimus in patients with advanced solid malignancies with TSC1, TSC2, NF1, NF2 or STK11 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. Targeting the CoREST complex with dual histone deacetylase and demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corin | CoREST complex inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [scholarship.miami.edu]
- 14. MassIVE Dataset Summary [massive.ucsd.edu]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. moodle2.units.it [moodle2.units.it]
- 19. assaygenie.com [assaygenie.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Co-immunoprecipitation Protocols [cormedix-europe.com]
Preclinical Comparison of Novel JAK2/STAT3 Inhibitors in Non-Small Cell Lung Cancer
A Comparative Analysis of Cyy260 and Ruxolitinib (B1666119)
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway has emerged as a critical signaling nexus implicated in tumor proliferation, survival, and immune evasion. This guide provides a preclinical comparison of Cyy260, a novel small molecule inhibitor of the JAK2/STAT3 pathway, and Ruxolitinib, an established JAK1/JAK2 inhibitor. The following sections present a summary of their in vitro and in vivo activities, detailed experimental methodologies, and visualizations of the targeted signaling pathway and experimental workflows.
It is important to note that initial searches for preclinical data on a compound designated "CC260" did not yield specific results. However, a similarly named compound, "Cyy260," was identified with available preclinical data in NSCLC and is the focus of this guide.
Data Presentation
The following tables summarize the preclinical performance of Cyy260 and Ruxolitinib in NSCLC models.
Table 1: In Vitro Efficacy of Cyy260 and Ruxolitinib in NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) at 48h | Reference |
| Cyy260 | A549 | 1.007 | [1] |
| Cyy260 | PC-9 | 0.651 | [1] |
| Cyy260 | H1975 | 2.117 | [1] |
| Ruxolitinib | A549 (cisplatin-sensitive) | Not explicitly stated | [2] |
| Ruxolitinib | H1299 (cisplatin-resistant) | Not explicitly stated | [2] |
Note: Specific IC50 values for Ruxolitinib in A549, PC-9, and H1975 cell lines were not available in the provided search results. The available data indicates its activity in NSCLC cell lines, particularly in overcoming cisplatin (B142131) resistance.
Table 2: In Vivo Efficacy of Cyy260 in an A549 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (end of study) | Tumor Growth Inhibition | Reference |
| Control | Vehicle | Not explicitly stated | - | [1] |
| Cyy260 | Not explicitly stated | Significantly reduced | Yes | [1] |
| Ruxolitinib (Positive Control) | 4 mg/kg, i.p., every three days | Significantly reduced | Yes | [1] |
Note: The study on Cyy260 used Ruxolitinib as a positive control and demonstrated that Cyy260 suppressed tumor growth in vivo.[1] Detailed quantitative data on tumor volume and percentage of tumor growth inhibition for Cyy260 were not specified in the abstract.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: NSCLC cell lines (A549, PC-9, H1975) are seeded in 96-well plates at a density of 4,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Cyy260 or Ruxolitinib for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3][4][5]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the control group.
2. Western Blot Analysis for Phosphorylated JAK2 and STAT3
-
Cell Lysis: Cells treated with the inhibitors are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[6][7][8]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[7][8]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3.[6][9]
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
3. In Vivo Xenograft Model
-
Animal Model: Six- to eight-week-old female BALB/c nude mice are used for the study.[1][10]
-
Tumor Cell Implantation: A549 cells (5 x 10^6 cells) are suspended in PBS and subcutaneously injected into the right flank of each mouse.[1][10][11]
-
Treatment: When the tumors reach a palpable size (approximately 100-150 mm³), the mice are randomized into treatment and control groups. Cyy260 is administered intraperitoneally (i.p.) at a specified dose and schedule. Ruxolitinib is administered at 4 mg/kg, i.p., every three days as a positive control.[1] The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured every three days using a caliper, and calculated using the formula: (length × width²) / 2.[12]
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated based on the difference in tumor volume or weight between the treated and control groups.
Mandatory Visualization
Signaling Pathway
Caption: JAK2/STAT3 Signaling Pathway and Inhibition by Cyy260 and Ruxolitinib.
Experimental Workflow
Caption: Preclinical Experimental Workflow for Evaluating JAK2/STAT3 Inhibitors.
References
- 1. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the JAK/STAT pathway with ruxolitinib overcomes cisplatin resistance in non-small-cell lung cancer NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. Western blot analysis of JAK2, p-JAK2, STAT3 and p-STAT3 in liver tissues [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CC260's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CC260, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase α (PI5P4Kα) and β (PI5P4Kβ), with alternative compounds. The information is supported by experimental data to offer a clear perspective on its mechanism of action and performance.
This compound has emerged as a potent and selective inhibitor of PI5P4Kα and PI5P4Kβ, enzymes implicated in cancer cell metabolism and survival. This guide delves into the independent validation of its mechanism of action, comparing its performance with other known PI5P4K inhibitors and providing detailed experimental protocols for key validation assays.
Mechanism of Action of this compound
This compound is a selective dual inhibitor of PI5P4Kα and PI5P4Kβ with high potency.[1] Its mechanism of action is centered on the disruption of cellular energy homeostasis. By inhibiting PI5P4Kα/β, this compound induces metabolic stress, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2] This disruption of energy balance has been shown to be selectively cytotoxic to cancer cells, particularly those with p53 mutations, highlighting a potential synthetic lethal interaction.[1]
Comparative Analysis of PI5P4K Inhibitors
To provide a comprehensive overview, this section compares this compound with other notable PI5P4K inhibitors. The data presented is collated from various independent studies.
Table 1: In Vitro Potency and Selectivity of PI5P4K Inhibitors
| Compound | Target(s) | Ki (nM) or IC50 (nM) | Selectivity Profile | Reference |
| This compound | PI5P4Kα, PI5P4Kβ | Ki: 40 (PI5P4Kα), 30 (PI5P4Kβ) | High selectivity against a large panel of protein kinases. Modestly inhibits PI3Kγ (Ki ~200 nM) and PI3Kδ (Ki ~120 nM). | [1][2] |
| THZ-P1-2 | Pan-PI5P4K (covalent) | IC50: 190 (PI5P4Kα) | Covalently targets a disordered loop in PI5P4Kα/β/γ. Limited off-targets across the kinome. | [1][3][4][5] |
| NIH-12848 | PI5P4Kγ | IC50: 2-3 µM | Selective for PI5P4Kγ over α and β isoforms. | [6][7] |
| NCT-504 | PI5P4Kγ | IC50: 16 µM | Selective for PI5P4Kγ. | [6][7] |
| ARUK2002821 | PI5P4Kα | pIC50 = 8.0 | Isoform-selective for PI5P4Kα. | [8] |
Table 2: Cellular Effects of PI5P4K Inhibitors
| Compound | Key Cellular Effects | Cell Line Examples | Reference |
| This compound | Induces AMPK activation, inhibits mTORC1 signaling, selectively kills p53-null tumor cells under nutrient stress. | BT474, MCF10A (p53-/-) | [1][2] |
| THZ-P1-2 | Disrupts autophagy, impairs autophagosome clearance, upregulates TFEB signaling, shows anti-proliferative activity in leukemia cell lines. | AML/ALL cell lines (THP1, SEMK2, etc.) | [1][3][4][5] |
| PI5P4Kγ inhibitors (e.g., NIH-12848, NCT-504) | Suppress Notch signaling, increase autophagy flux, reduce mutant huntingtin protein levels. | Various cell lines depending on the study. | [6][7] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating PI5P4K inhibitors.
Caption: PI5P4Kα/β signaling pathway and the inhibitory effect of this compound.
Caption: A generalized experimental workflow for validating PI5P4K inhibitors.
Detailed Experimental Protocols
This section provides standardized protocols for the key experiments cited in the validation of this compound's mechanism of action.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, lipid substrate, and test compound to the reaction buffer.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine IC50 or Ki values.
-
Cell Viability Assay (MTT or CellTiter-Glo® Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
-
Materials:
-
Cancer cell lines (e.g., BT474, MCF10A)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent (Promega)
-
Solubilization buffer (for MTT) or luminometer (for CellTiter-Glo®)
-
96-well plates
-
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[13]
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key signaling proteins like AMPK and p70S6K.
-
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK (Thr172), anti-phospho-p70S6K (Thr389))[14][15][16][17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system to visualize the protein bands.
-
Conclusion
The available evidence strongly supports the mechanism of action of this compound as a selective and potent inhibitor of PI5P4Kα and PI5P4Kβ, leading to metabolic stress and selective killing of p53-deficient cancer cells. Comparative data with other PI5P4K inhibitors, such as the covalent pan-inhibitor THZ-P1-2, highlight different modes of action and potential therapeutic applications. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of targeting the PI5P4K pathway in cancer. Further independent studies specifically utilizing this compound will be crucial to solidify its position as a valuable research tool and potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. THZ-P1-2 | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Lipid Kinase Assay Protocol [promega.jp]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. sinobiological.com [sinobiological.com]
CC260: A Novel Oncolytic Virus Challenging the Standard of Care in High-Grade Ovarian Cancer
For Immediate Release
In the landscape of high-grade serous and endometrioid ovarian cancer treatment, a new investigational candidate, CC260 (also known as THEO-260), is emerging from early-stage clinical trials. This comparison guide provides an objective overview of this compound and the current standard of care, offering researchers, scientists, and drug development professionals a data-driven perspective on this potential therapeutic alternative. As this compound is currently in Phase I/IIa clinical trials, direct comparative efficacy and safety data are not yet available. This guide, therefore, focuses on the established performance of the standard of care, the proposed mechanism of this compound, and the preclinical evidence supporting its progression.
Overview of this compound
This compound is an oncolytic adenovirus designed to selectively target and destroy cancer cells and cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][2] Preclinical studies have indicated that this dual mechanism of action leads to immunogenic cell death, thereby stimulating an anti-tumor immune response by promoting T-cell activation.[1][2] The ongoing OCTOPOD clinical trial is evaluating the safety, tolerability, and preliminary efficacy of intravenously delivered THEO-260 in patients with high-grade serous or endometrioid ovarian cancer.[3] Another trial, OCTOPOD-IP, will explore intraperitoneal delivery.[1]
The Current Standard of Care
The established first-line treatment for high-grade serous and endometrioid ovarian cancer is a combination of cytoreductive surgery and platinum-based chemotherapy.[4][5] Maintenance therapy with poly (ADP-ribose) polymerase (PARP) inhibitors has also become a critical component of care, particularly for patients with BRCA mutations.[4]
Efficacy and Safety of Standard of Care
The following tables summarize the typical efficacy and safety outcomes for the current standard of care in high-grade ovarian cancer. These metrics provide a benchmark against which new therapies like this compound will be evaluated.
Table 1: Efficacy of Standard of Care (Platinum-Based Chemotherapy +/- PARP Inhibitors)
| Endpoint | Platinum-Based Chemotherapy | Platinum-Based Chemotherapy + PARP Inhibitor Maintenance (BRCA-mutated) |
| Median Progression-Free Survival (PFS) | 12-18 months | 36-56 months |
| Median Overall Survival (OS) | 30-50 months | 60-75 months |
| Objective Response Rate (ORR) | 70-80% | Not Applicable (Maintenance Setting) |
Note: Values are approximate and can vary based on patient population and specific clinical trial data.
Table 2: Common Grade 3/4 Adverse Events of Standard of Care
| Adverse Event | Carboplatin + Paclitaxel | PARP Inhibitors (e.g., Olaparib) |
| Neutropenia | 40-60% | 20-30% |
| Anemia | 10-20% | 15-25% |
| Thrombocytopenia | 15-30% | 5-10% |
| Nausea/Vomiting | 5-15% | 2-5% |
| Fatigue | 5-10% | 5-10% |
Note: Values are approximate and can vary based on the specific drug and patient population.
Experimental Protocols
To establish superiority or equivalence, this compound will need to be evaluated in rigorous clinical trials. The following outlines a typical experimental protocol for a Phase III randomized controlled trial comparing an investigational agent like this compound to the standard of care in this patient population.
Phase III Clinical Trial Protocol: Investigational Agent vs. Standard of Care for Advanced High-Grade Ovarian Cancer
1. Study Design:
-
A multicenter, randomized, open-label, Phase III clinical trial.
2. Patient Population:
-
Adult females with newly diagnosed, advanced-stage (FIGO III-IV) high-grade serous or endometrioid ovarian cancer who have undergone primary cytoreductive surgery.
3. Randomization:
-
Patients will be randomized in a 1:1 ratio to one of two treatment arms:
-
Arm A (Investigational Arm): this compound in combination with standard platinum-based chemotherapy.
-
Arm B (Control Arm): Standard platinum-based chemotherapy (Carboplatin and Paclitaxel).
-
4. Treatment Regimen:
-
Arm A:
-
This compound administered intravenously on a specified schedule.
-
Carboplatin and Paclitaxel administered for 6 cycles.
-
-
Arm B:
-
Carboplatin and Paclitaxel administered for 6 cycles.
-
5. Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints:
-
Overall Survival (OS).
-
Objective Response Rate (ORR).
-
Safety and Tolerability.
-
Quality of Life (QoL).
-
6. Assessments:
-
Tumor assessments (e.g., RECIST criteria) will be performed at baseline and at regular intervals.
-
Adverse events will be monitored and graded according to CTCAE.
-
QoL questionnaires will be administered at specified time points.
7. Statistical Analysis:
-
The study will be powered to detect a statistically significant difference in PFS between the two arms.
-
Survival analyses will be performed using Kaplan-Meier methods and log-rank tests.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways implicated in ovarian cancer chemoresistance and a hypothetical experimental workflow for the evaluation of this compound.
Caption: Key signaling pathways often dysregulated in ovarian cancer, contributing to chemoresistance.
Caption: A hypothetical workflow for the clinical development and evaluation of an investigational agent like this compound.
Conclusion
This compound represents a promising, mechanistically novel approach to the treatment of high-grade serous and endometrioid ovarian cancer. Its ability to target both cancer cells and the tumor microenvironment offers a potential advantage over traditional chemotherapy. However, its ultimate role in the therapeutic armamentarium will be determined by the outcomes of ongoing and future clinical trials. For now, the combination of cytoreductive surgery and platinum-based chemotherapy, often followed by PARP inhibitor maintenance, remains the well-established standard of care against which all new therapies must be measured. The scientific community awaits the forthcoming data from the this compound clinical development program with great interest.
References
- 1. Theolytics to Present Ongoing Phase I/IIa OCTOPOD-IV Trial of THEO-260 in Ovarian Cancer at ESMO 2025 - M Ventures [m-ventures.com]
- 2. Grant supports progression of Theolytics’ oncolytic adenovirus THEO-260 into clinic | BioWorld [bioworld.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. First-Line Management of Advanced High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Statistical Analysis of CC260: Comparative Data Not Publicly Available
A comprehensive statistical analysis and comparative guide for a compound designated "CC260" cannot be provided as there is no publicly available information identifying "this compound" as a therapeutic agent for which experimental data has been published. Searches for "this compound" in scientific and drug development databases have not yielded information on a compound with this identifier.
The search results did identify a biological treatment designated THEO-260 , which is currently in early-stage clinical trials for ovarian cancer.[1][2] However, detailed comparative data, established signaling pathways, and specific experimental protocols for THEO-260 are not yet available in the public domain, which is common for therapies in Phase I/IIa development.[1]
Given the absence of data for a compound specifically named "this compound" and the early stage of development for the most plausible candidate, THEO-260, it is not possible to create a comparison guide that meets the specified requirements for data presentation, experimental protocols, and pathway visualizations based on existing, verifiable information.
For researchers, scientists, and drug development professionals interested in the therapeutic area of ovarian cancer, it is recommended to monitor publications and clinical trial updates for emerging treatments. Adrenocortical cancer research, for example, highlights the ongoing search for effective treatments beyond the current standard of care and the importance of clinical trial data.[3] The landscape of cancer therapies is continually evolving, with many investigational compounds under development.[4] Information on clinical trials for various cancer types, including ovarian cancer, can be found on clinical trial registries.[5]
References
Safety Operating Guide
CC260 proper disposal procedures
To ensure the safe and proper disposal of chemical substances, it is imperative to have accurate identification of the compound . Currently, "CC260" does not correspond to a standard chemical identifier in readily available safety and chemical databases. The provided search results refer to materials with similar designations, such as CO-260 (a cobalt alloy), KC-260 (a cleaning solution), C60 (fullerene), and C26000 (a copper alloy), each possessing distinct chemical properties and requiring specific disposal protocols.
Providing generic or incorrect disposal procedures would be a significant safety risk. Therefore, to proceed with generating accurate and reliable disposal guidance, please provide a more specific name, the CAS (Chemical Abstracts Service) number, or the supplier of the substance you are referring to as "this compound."
Once the substance is correctly identified, a comprehensive response will be generated, including:
-
Detailed, step-by-step disposal procedures tailored to the specific hazards of the chemical.
-
A summary of quantitative data from the substance's Safety Data Sheet (SDS) presented in a clear, tabular format for easy reference.
-
A visual workflow diagram illustrating the logical steps for safe disposal, created using the DOT language as requested.
Your safety is our primary concern. We look forward to receiving the necessary information to provide you with the precise and responsible guidance you need for handling and disposing of your laboratory materials.
Essential Safety and Handling Guide for CC260 (Sodium Cyanide)
This guide provides critical safety, handling, and disposal information for CC260, identified as Sodium Cyanide (CAS No. 143-33-9). Adherence to these procedures is essential for the safe use of this highly toxic compound in laboratory settings.
Immediate Safety Precautions
Sodium Cyanide is a highly toxic salt that can be fatal if inhaled, ingested, or absorbed through the skin.[1][2] It reacts with acids, water, and even damp air to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[3][4] Work must be conducted in a designated area, and lone work with this compound is strictly prohibited.[5][6]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Sodium Cyanide. This table summarizes the required protection levels for researchers and laboratory professionals.
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved full-facepiece respirator with N100 (US) or P3 (EN 143) cartridges.[2] Supplied-air respirator for exposures exceeding 5 mg/m³.[3] | To prevent inhalation of toxic dust particles.[2][7] |
| Hand Protection | Double gloves: a utility-grade nitrile glove over an exam-style nitrile glove.[5][6] | To prevent skin absorption, which can be fatal.[5] |
| Eye Protection | Chemical splash goggles and a face shield.[6] | To protect eyes from dust and potential splashes of solutions.[7] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements.[5] For larger quantities where splashing is possible, a chemical-resistant apron and oversleeves are necessary.[5] | To prevent accidental skin contact with the solid or solutions.[7] |
Experimental Workflow: Handling and Disposal
The following diagram outlines the procedural steps for the safe handling of Sodium Cyanide from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
